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  • Product: (5R)-5-hydroxyhexanoic acid
  • CAS: 83972-61-6

Core Science & Biosynthesis

Foundational

Biocatalytic Biosynthesis of (5R)-5-Hydroxyhexanoic Acid: A Technical Guide to Pathway Engineering and Process Optimization

Executive Summary The asymmetric synthesis of chiral hydroxy acids has undergone a paradigm shift from traditional transition-metal catalysis to highly selective biocatalytic routes. Among these, (5R)-5-hydroxyhexanoic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric synthesis of chiral hydroxy acids has undergone a paradigm shift from traditional transition-metal catalysis to highly selective biocatalytic routes. Among these, (5R)-5-hydroxyhexanoic acid stands out as a critical chiral building block. It serves as a direct precursor to (R)-5-hexanolide (a valuable chiral lactone) and functions as a core structural motif in various active pharmaceutical ingredients (APIs), including statin side chains[1].

This whitepaper provides an in-depth technical roadmap for the biosynthesis of (5R)-5-hydroxyhexanoic acid via the stereoselective reduction of 5-oxohexanoic acid. By detailing the mechanistic causality of enzyme selection, thermodynamic driving forces, and self-validating experimental protocols, this guide equips researchers and process chemists with the foundational logic required to scale this biotransformation.

Mechanistic Foundations: Stereoselective Ketone Reduction

The core biochemical transformation relies on the reduction of a prochiral ketone (5-oxohexanoic acid) to a secondary alcohol. While chemical reductants like sodium borohydride (NaBH₄) yield a racemic mixture, biocatalysis utilizing Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) can achieve >99% enantiomeric excess (ee)[2].

The causality of stereocontrol is governed by the architecture of the enzyme's active site. Wild-type KREDs, such as the carbonyl reductase derived from Candida parapsilosis, typically adhere to Prelog’s rule, delivering the hydride to the re-face of the carbonyl to yield the (S)-enantiomer[3].

To synthesize the (5R)-enantiomer , an engineered anti-Prelog KRED is required. Through directed evolution, the spatial arrangement of the large and small binding pockets within the active site is inverted. This forces the aliphatic chain of 5-oxohexanoic acid into the large pocket, exposing the si-face of the carbonyl carbon to the incoming hydride from the NADP(H) cofactor, exclusively yielding (5R)-5-hydroxyhexanoic acid.

Thermodynamic Driving Forces: Cofactor Regeneration

KREDs are strictly dependent on nicotinamide cofactors (NADP⁺/NADPH). Because stoichiometric addition of NADPH is economically prohibitive at scale, an in situ cofactor regeneration system is mandatory[1].

We employ a Glucose Dehydrogenase (GDH) coupled system due to its overwhelming thermodynamic advantage.

The Causality of the GDH System:

  • GDH oxidizes D-glucose to D-glucono-1,5-lactone, concomitantly reducing NADP⁺ back to NADPH.

  • D-glucono-1,5-lactone is highly unstable in aqueous media and spontaneously hydrolyzes into gluconic acid.

  • This ring-opening hydrolysis is practically irreversible. By Le Chatelier's principle, this irreversible step acts as a thermodynamic sink, driving the KRED-mediated reduction of 5-oxohexanoic acid to 100% completion.

Pathway Sub 5-Oxohexanoic Acid KRED Engineered KRED (anti-Prelog) Sub->KRED Binds Prod (5R)-5-Hydroxyhexanoic Acid KRED->Prod Reduction NADP NADP+ KRED->NADP Oxidation GDH Glucose Dehydrogenase NADP->GDH Recycling NADPH NADPH + H+ NADPH->KRED Hydride Transfer GDH->NADPH Reduction GlucL D-Glucono-1,5-lactone GDH->GlucL Gluc D-Glucose Gluc->GDH

Biocatalytic reduction of 5-oxohexanoic acid with GDH-mediated cofactor regeneration.

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the system provides real-time feedback on its own success or failure without requiring constant offline sampling. The following methodology utilizes a pH-stat system to achieve this.

Step-by-Step Methodology
  • Reaction Matrix Preparation: Prepare a 100 mM potassium phosphate buffer. Add 5-oxohexanoic acid (substrate) to a final concentration of 500 mM.

    • Causality Check: The addition of the carboxylic acid substrate will drastically lower the buffer pH. You must readjust the pH to 7.0 using 5M NaOH before adding enzymes. Failure to pre-neutralize will instantly denature the biocatalysts.

  • Cofactor & Co-substrate Initiation: Add D-glucose (750 mM, 1.5 eq) to ensure the thermodynamic sink is well-supplied. Add NADP⁺ at a catalytic loading of 1 mM.

  • Biocatalyst Addition: Introduce the engineered anti-Prelog KRED (e.g., 2 g/L) and GDH (e.g., 1 g/L).

  • pH-Stat Regulated Biotransformation (The Self-Validation Step): Incubate the reactor at 30°C with moderate agitation (300 rpm). As GDH produces gluconic acid, the pH will drop. Connect the reactor to an automated pH-stat titrator dispensing 1M NaOH to maintain pH 7.0.

    • Self-Validation Logic: The volume of NaOH dispensed is directly proportional to the molar conversion of the substrate. When the NaOH consumption plateaus, the reaction has reached equilibrium, providing a real-time kinetic readout.

  • Reaction Quenching: Once NaOH consumption ceases, quench the reaction by acidifying the mixture to pH 2.5 using 1M HCl. This protonates the (5R)-5-hydroxyhexanoic acid, rendering it soluble in organic solvents for extraction.

Workflow S1 1. Substrate Preparation 100 mM Phosphate Buffer (pH 7.0) Adjust pH after adding 5-Oxohexanoic Acid S2 2. Cofactor & Enzyme Addition 1 mM NADP+, 1.5 eq D-Glucose Add GDH and Engineered KRED S1->S2 S3 3. Biocatalytic Reaction 30°C, Stirring, pH-stat titration (1M NaOH) S2->S3 S4 4. Reaction Quenching Acidification to pH 2.5 via 1M HCl S3->S4 S5 5. Extraction & Purification Ethyl Acetate Extraction & Chiral HPLC S4->S5

Step-by-step self-validating experimental workflow for (5R)-5-hydroxyhexanoic acid synthesis.

Quantitative Process Metrics

The table below summarizes the comparative performance of different catalytic systems for the reduction of 5-oxohexanoic acid, highlighting the necessity of engineered biocatalysts for target-oriented API synthesis.

Catalytic SystemConversion (%)Enantiomeric Excess (ee %)Space-Time Yield (g/L/d)Primary Limitation / Outcome
Chemical Reduction (NaBH₄) >95%Racemic (0%)HighRequires costly downstream chiral resolution
Wild-Type KRED (C. parapsilosis)>90%>99% (S)-enantiomer~150Yields the incorrect stereocenter for (5R) targets
Engineered anti-Prelog KRED >98%>99% (R)-enantiomer>200Requires GDH cofactor recycling system

Downstream Processing (DSP) & Analytical Validation

The downstream processing of (5R)-5-hydroxyhexanoic acid requires strict environmental control due to the molecule's bifunctional nature (containing both a hydroxyl and a carboxylic acid group).

Extraction Causality: Following the pH 2.5 quench, the aqueous phase is extracted three times with ethyl acetate. The organic layers are combined and dried over anhydrous sodium sulfate.

Critical Evaporation Constraint: Under acidic conditions combined with elevated temperatures during solvent evaporation, (5R)-5-hydroxyhexanoic acid is highly susceptible to intramolecular Fischer esterification, which spontaneously yields the cyclic (R)-5-hexanolide . If the free acyclic acid is the desired final product, solvent evaporation must be conducted under high vacuum at ambient temperature (≤25°C).

Analytical Validation: Final enantiomeric purity is validated via Chiral HPLC (e.g., using a Chiralcel OD-H column) against a racemic standard synthesized via NaBH₄ reduction, ensuring the >99% ee metric is robustly verified.

References

  • [1] Title: Chemoenzymatic Synthesis of δ-Keto β-Hydroxy Esters as Useful Intermediates for Preparing Statins Source: ResearchGate URL:

  • [3] Title: A Continuously Operated Bimembrane Reactor Process for the Biocatalytic Production of (2R,5R)-Hexanediol Source: ACS Publications URL:

  • [2] Title: US20040214297A1 - Enzymatic processes for the production of 4-substituted 3-hydroxybutyric acid derivatives Source: Google Patents URL:

Sources

Exploratory

The Metabolic Nexus of (5R)-5-Hydroxyhexanoic Acid: From Microbiome Signaling to Synthetic Biopolymers

Executive Summary (5R)-5-hydroxyhexanoic acid (5-HHA) is a medium-chain (omega-1)-hydroxy fatty acid that occupies a critical intersection between host-microbiome metabolic crosstalk and industrial synthetic biology. His...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5R)-5-hydroxyhexanoic acid (5-HHA) is a medium-chain (omega-1)-hydroxy fatty acid that occupies a critical intersection between host-microbiome metabolic crosstalk and industrial synthetic biology. Historically viewed merely as a byproduct of aberrant fatty acid oxidation, high-resolution metabolomics has recently redefined 5-HHA as a potent biomarker for gut dysbiosis and a high-value precursor for biodegradable polyhydroxyalkanoates (PHAs). This whitepaper provides a comprehensive technical breakdown of the biochemical origins, clinical significance, and laboratory protocols required to harness and quantify 5-HHA.

Biochemical Profile & Metabolic Origins

Chemically,1 is caproic acid wherein the 5-pro-R hydrogen is substituted by a hydroxyl group[1]. In microbial ecosystems, its synthesis is primarily driven by two distinct enzymatic pathways:

  • Incomplete β-Oxidation: During the degradation of medium-chain fatty acids, stereospecific enoyl-CoA hydratases generate hydroxyacyl-CoA intermediates. If the subsequent dehydrogenase steps are genetically or environmentally bottlenecked, these intermediates are cleaved by thioesterases, releasing free 5-HHA.

  • Direct ω-1 Oxidation: Cytochrome P450 monooxygenases in specific bacterial taxa can directly hydroxylate hexanoic acid at the penultimate carbon, yielding 5-HHA[2].

Pathway HexanoicAcid Hexanoic Acid (Medium-Chain FA) OmegaOx Microbial ω-1 Oxidation (Cytochrome P450) HexanoicAcid->OmegaOx BetaOx Incomplete β-Oxidation (fadB knockout / Dysbiosis) HexanoicAcid->BetaOx FiveHHA (5R)-5-Hydroxyhexanoic Acid (5-HHA) OmegaOx->FiveHHA PHA Polyhydroxyalkanoates (PHA) Bioplastics FiveHHA->PHA PHA Synthase (phaC) BetaOx->FiveHHA Metabolic Shunt

Metabolic pathways governing the microbial synthesis and utilization of 5-HHA.

Clinical Significance: Host-Microbiome Crosstalk

In clinical metabolomics, the fluctuation of 5-HHA in human biofluids serves as a high-fidelity proxy for gut microbiome health and systemic metabolic integrity.

Infectious Disease and Dysbiosis

In pediatric3, Mycobacterium tuberculosis infection triggers severe systemic inflammation that radically alters the gut microbiome. This dysbiosis upregulates microbial fatty acid degradation, leading to significantly elevated urinary excretion of 5-HHA alongside other microbial markers like 3-hydroxypropionic acid[4].

Metabolic Syndrome and Renal Function

Conversely, in metabolic disorders, a depletion of 5-HHA is highly prognostic. In patients with 2, a targeted metabolomics approach revealed that decreased urinary 5-HHA is a leading predictor of Early Renal Functional Decline (ERFD)[5]. Furthermore, microbiome modulation via6 supplementation has been shown to restore fecal 5-HHA levels, which strongly correlates with the alleviation of hepatic injury and improved resistance to T2D[6].

Quantitative Summary of 5-HHA Clinical Shifts
Disease ContextSample Matrix5-HHA TrajectoryClinical & Mechanistic Significance
Tuberculous Meningitis (TBM) UrineElevated (↑)Indicates gut dysbiosis and upregulated microbial fatty acid β-oxidation driven by systemic M. tuberculosis infection.
Type 2 Diabetes (T2D) UrineDecreased (↓)Serves as an early predictive biomarker for Early Renal Functional Decline (ERFD) in patients with microalbuminuria.
Hepatic Injury (LA14 Treated) FecesElevated (↑)Restoration of 5-HHA via L. acidophilus LA14 correlates with reduced liver enzymes (ALT/AST) and mitigated gut inflammation.

Industrial Biotechnology: PHA Bioplastics

Beyond diagnostics, 5-HHA is a highly prized monomer in the production of7[7]. Wild-type bacteria typically synthesize PHAs from short-chain precursors. However, by engineering transgenic microbial strains (such as E. coli or Pseudomonas putida) to disrupt the native fatty acid degradation pathway (e.g., deleting the fadB gene), researchers force the intracellular accumulation of 5-HHA. When paired with a broad-substrate PHA synthase (phaC), the microbes polymerize 5-HHA into medium-chain-length PHAs, yielding biodegradable plastics with superior elasticity and thermal stability[7].

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and explicitly defining the causality behind each methodological choice.

Protocol 1: GC-MS/MS Quantification of 5-HHA in Biological Matrices

Causality Focus: 5-HHA contains highly polar hydroxyl and carboxyl groups that cause severe peak tailing and thermal degradation in standard gas chromatography. Derivatization is strictly required to volatilize the molecule.

  • Sample Preparation & Spiking: Aliquot 100 µL of urine or homogenized feces into a microcentrifuge tube. Spike with 10 µL of D3-hexanoic acid (Internal Standard). Why: The deuterated standard corrects for downstream extraction losses and matrix ionization suppression, ensuring absolute quantitative accuracy.

  • Metabolite Extraction: Add 400 µL of ice-cold Methanol:Acetonitrile (1:1 v/v). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Lyophilization: Transfer the supernatant to a glass GC vial and evaporate to complete dryness under a gentle stream of nitrogen. Why: Trace water will violently hydrolyze the silylation reagents in the next step, destroying the derivatization efficiency.

  • Derivatization (Silylation): Add 50 µL of Methoxyamine-HCl in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes. Follow by adding 50 µL of MSTFA + 1% TMCS, incubating at 60°C for 30 minutes. Why: MSTFA replaces the active hydrogens on the hydroxyl and carboxyl groups of 5-HHA with trimethylsilyl (TMS) groups, dramatically lowering the boiling point and ensuring thermal stability on the GC column.

  • Data Acquisition: Inject 1 µL into the GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Validate the run by ensuring the Internal Standard peak area variance is <5% across all technical replicates.

Workflow Sample Sample Collection (Urine/Feces) Extract Metabolite Extraction (Methanol/Water) Sample->Extract Deriv Derivatization (MSTFA + 1% TMCS) Extract->Deriv GCMS GC-MS/MS Analysis (MRM Mode) Deriv->GCMS Data Data Processing (Biomarker ID) GCMS->Data

Standardized GC-MS/MS analytical workflow for the absolute quantification of 5-HHA.

Protocol 2: Metabolic Engineering of E. coli for 5-HHA-derived PHA Production

Causality Focus: Shunting carbon flux away from primary metabolism and toward polymer synthesis requires precise genetic bottlenecks.

  • Gene Knockout (fadB): Utilize CRISPR-Cas9 or lambda-Red recombineering to delete the chromosomal fadB gene in E. coli LS5218. Why: fadB encodes the α-subunit of the fatty acid oxidation multienzyme complex. Its deletion halts the β-oxidation spiral at the hydroxyacyl-CoA step, forcing the intracellular pooling of 5-HHA precursors.

  • Plasmid Transformation: Transform the mutant strain with a high-copy expression plasmid harboring the phaC gene (PHA synthase) from Pseudomonas putida, under the control of an IPTG-inducible trc promoter.

  • Cultivation & Induction: Grow the transformants in M9 minimal media supplemented with 0.5% (w/v) hexanoic acid as the sole carbon source. At OD600 = 0.6, induce with 1 mM IPTG. Why: Hexanoic acid feeds directly into the truncated β-oxidation pathway, maximizing the stoichiometric conversion into 5-HHA without draining central glucose metabolism.

  • Polymer Extraction: After 48 hours, harvest the cells, lyophilize, and extract the intracellular PHA granules using hot chloroform. Precipitate the purified polymer in ice-cold methanol for downstream thermomechanical characterization.

References

  • PubChem: (5R)-5-hydroxyhexanoic acid; CID 7131043. National Center for Biotechnology Information.[Link]

  • NIH PMC: Urinary markers of Mycobacterium tuberculosis and dysbiosis in paediatric tuberculous meningitis cases undergoing treatment.[Link]

  • Karger Publishers: 5-Hydroxyhexanoic Acid Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Kidney and Blood Pressure Research.[Link]

  • ASM Journals: Lactobacillus acidophilus LA14 Alleviates Liver Injury. mSystems.[Link]

  • Google Patents:Transgenic microbial polyhydroxyalkano

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Protocols & Analytical Methods

Method

Application Note: (5R)-5-Hydroxyhexanoic Acid as a Precursor for Chiral Biodegradable Polymers

Executive Summary The transition toward sustainable, biocompatible materials in drug development and tissue engineering has heavily relied on aliphatic polyesters. While achiral polymers like poly(ε-caprolactone) (PCL) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward sustainable, biocompatible materials in drug development and tissue engineering has heavily relied on aliphatic polyesters. While achiral polymers like poly(ε-caprolactone) (PCL) are widely utilized[1], they lack the stereoregularity required to fine-tune secondary structures, degradation kinetics, and mechanical resilience. (5R)-5-hydroxyhexanoic acid ((5R)-5-HHx) —a medium-chain-length (mcl) chiral hydroxyalkanoic acid—emerges as a highly versatile building block. By preserving the strict (R)-configuration during polymerization, researchers can synthesize elastomeric, chiral biodegradable polymers with highly predictable in vivo behaviors.

This application note provides a comprehensive, self-validating guide to sourcing enantiopure (5R)-5-HHx via biocatalytic depolymerization and subsequently polymerizing it into high-molecular-weight poly((5R)-5-hydroxyhexanoate) (poly(5-HHx)) using controlled ring-opening polymerization (ROP).

Mechanistic Insights: The Role of Chirality in Polymer Design

The physical properties of polyhydroxyalkanoates (PHAs) are fundamentally dictated by their side-chain length and stereochemistry. Short-chain PHAs, such as poly(3-hydroxybutyrate) (PHB), are highly crystalline (up to 80%) and notoriously brittle[2]. In contrast, the incorporation of the 5-carbon backbone with a methyl side-chain in (5R)-5-HHx disrupts dense crystalline packing, yielding a soft, elastomeric material[3].

Furthermore, the absolute (R)-stereocenter at the C5 position is critical. It dictates the left- or right-handed lamellar twists during polymer crystallization[4]. Enzymatic degradation in vivo (e.g., by lipases and esterases) is highly stereoselective; enzymes preferentially hydrolyze the ester bonds of (R)-configured polymers. Racemic mixtures or achiral alternatives fail to achieve the same predictable, uniform degradation profiles required for controlled-release drug delivery systems.

Workflow Visualization

G B Biomass / Carbon Source P Pseudomonas putida Fermentation B->P Metabolic Conversion PHA mcl-PHA Accumulation P->PHA Nutrient Limitation DEP Alkaline Depolymerization (pH 11) PHA->DEP Intracellular Depolymerase MON (5R)-5-Hydroxyhexanoic Acid (>99% ee) DEP->MON Monomer Extraction LAC (5R)-δ-Caprolactone Lactonization MON->LAC Cyclization POL Chiral Poly(5-HHx) Biodegradable Polymer MON->POL Direct Polycondensation (Alternative) ROP Ring-Opening Polymerization (Organocatalyst) LAC->ROP Catalyst / Initiator ROP->POL Chain Extension

Fig 1: Biocatalytic and chemical pathways for synthesizing poly((5R)-5-hydroxyhexanoate).

Experimental Protocols

Protocol A: Biocatalytic Production of Enantiopure (5R)-5-HHx

Causality & Rationale: Chemical synthesis of chiral hydroxyalkanoic acids often requires expensive chiral auxiliaries or asymmetric catalysts. Conversely, bacterial PHAs are biosynthesized with absolute stereocontrol (100% R-configuration)[5]. However, extracting the monomer via standard chemical hydrolysis (strong acids/bases + heat) risks dehydration (yielding unsaturated alkenes) or racemization. By leveraging the endogenous intracellular depolymerases of Pseudomonas putida at an optimized alkaline pH (pH 11), we can achieve >90% yield of the enantiopure monomer without structural degradation[6].

Step-by-Step Methodology:

  • Fermentation & Accumulation: Culture P. putida (e.g., strain GPo1) in a bioreactor using sodium hexanoate as the sole carbon source under nitrogen-limiting conditions to induce mcl-PHA accumulation.

  • Harvesting: Centrifuge the culture at 8,000 × g for 15 minutes. Wash the cell pellet twice with 0.9% NaCl solution.

  • Intracellular Depolymerization: Resuspend the wet cell pellet in 100 mM Tris-HCl buffer. Adjust the pH to exactly 11.0 using 1 M NaOH.

  • Incubation: Incubate the suspension at 30 °C for 9 hours under continuous orbital shaking (200 rpm). Note: The alkaline pH hyper-activates the intracellular depolymerase while preventing complete ester hydrolysis that leads to racemization.

  • Termination & Extraction: Drop the pH to 2.0 using 6 M HCl to halt enzymatic activity and protonate the released hydroxyalkanoic acids. Extract the aqueous phase three times with equal volumes of ethyl acetate.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. Purify the crude (5R)-5-HHx via silica gel flash chromatography (Hexane:Ethyl Acetate, 7:3).

Self-Validation & Quality Control:

  • Chiral GC Analysis: Derivatize a 1 mg sample to its methyl ester using diazomethane. Analyze via Gas Chromatography equipped with a chiral capillary column (e.g., Hydrodex-β-TBDAc). The protocol is considered validated only if the enantiomeric excess (ee) is >99.5% for the (R)-isomer.

Protocol B: Controlled Ring-Opening Polymerization (ROP)

Causality & Rationale: Direct step-growth polycondensation of (5R)-5-HHx yields low-molecular-weight oligomers with broad dispersity due to the continuous generation of water. To achieve high molecular weight, drug-grade polymers, the monomer must first be cyclized into (5R)-δ-caprolactone, followed by Ring-Opening Polymerization (ROP)[7]. Using an organic base catalyst (e.g., 1,5-Diazabicyclo[4.3.0]non-5-ene, DBN) combined with a urea hydrogen-bond donor allows the reaction to proceed at room temperature. This prevents the transesterification and "back-biting" side reactions typically seen with high-temperature Tin(II) catalysts, preserving the chiral integrity and ensuring a "living" polymerization[7].

Step-by-Step Methodology:

  • Lactonization: Cyclize (5R)-5-HHx into (5R)-δ-caprolactone using standard Yamaguchi esterification or continuous azeotropic distillation in toluene with a catalytic amount of p-toluenesulfonic acid. Distill the lactone under high vacuum to ensure absolute anhydrous conditions.

  • Preparation of ROP System: In a nitrogen-filled glovebox, dissolve the initiator (benzyl alcohol, 1.0 equiv) and the urea-based hydrogen-bond donor catalyst (0.05 equiv) in anhydrous dichloromethane (DCM).

  • Monomer Addition: Add (5R)-δ-caprolactone (100 equiv) to the stirring solution.

  • Initiation: Inject the organobase (DBN, 0.05 equiv) to initiate the polymerization. Stir the reaction at 25 °C for 4 hours.

  • Termination: Quench the living polymer chains by adding a slight excess of benzoic acid dissolved in DCM.

  • Precipitation: Precipitate the resulting poly((5R)-5-HHx) by dropping the DCM solution into cold, vigorously stirred methanol. Filter and dry the polymer in a vacuum oven at 40 °C to a constant weight.

Self-Validation & Quality Control:

  • Size Exclusion Chromatography (SEC): Analyze the polymer to confirm a narrow dispersity (Đ < 1.2) and targeted number-average molecular weight ( Mn​≈11,400 g/mol ).

  • ¹H NMR Spectroscopy: Verify the complete disappearance of the lactone carbinol proton signal and the appearance of the polymeric backbone signals.

Quantitative Data: Thermomechanical Properties

To benchmark the synthesized poly((5R)-5-HHx) against conventional biodegradable polyesters, key thermomechanical properties are summarized below. The chiral methyl side-chain drastically lowers the glass transition temperature ( Tg​ ) and crystallinity compared to PHB, making it an ideal elastomeric material for soft-tissue engineering.

Polymer TypeStereochemistry Tg​ (°C) Tm​ (°C)Crystallinity (%)Mechanical Profile
Poly(3-hydroxybutyrate) (PHB) Strict (R)4 to 9170 to 18060 - 80Highly crystalline, brittle
Poly((5R)-5-HHx) Strict (R)-45 to -5045 to 5515 - 25Elastomeric, flexible
Poly(ε-caprolactone) (PCL) Achiral-606040 - 50Semi-crystalline, tough

Data synthesized from established PHA and ROP literature[1][2][4].

Applications in Drug Development

The chiral poly((5R)-5-HHx) synthesized via this protocol presents unique advantages for pharmaceutical formulation:

  • Stereocomplexed Hydrogels: Blending poly((5R)-5-HHx) with its synthetically derived (S)-enantiomer can form robust stereocomplexes. These physical cross-links create shear-thinning hydrogels ideal for injectable drug depots.

  • Nanoparticle Carriers: The low Tg​ and hydrophobic nature of the polymer allow for the efficient encapsulation of lipophilic APIs (Active Pharmaceutical Ingredients). The predictable, enzyme-mediated surface erosion of the (R)-configured ester bonds ensures zero-order release kinetics, avoiding the burst-release phenomena common in bulk-degrading polymers like PLGA.

References

  • Bacterial Poly(hydroxyalkanoates) as a Source of Chiral Hydroxyalkanoic Acids | Biomacromolecules ACS Publications[Link]

  • Bacterial poly(hydroxyalkanoates) as a source of chiral hydroxyalkanoic acids - PubMed National Institutes of Health (NIH)[Link]

  • Chemically Recyclable Thermoplastic Polyurethane Elastomers via a Cascade Ring-Opening and Step-Growth Polymerization Strategy from Bio-renewable δ-Caprolactone | Macromolecules ACS Publications[Link]

  • A Review on Biological Synthesis of the Biodegradable Polymers Polyhydroxyalkanoates and the Development of Multiple Applications MDPI[Link]

  • Caprolactone - Wikipedia Wikipedia[Link]

  • Biodegradable Polyhydroxyalkanoates with a Different Set of Valerate Monomers: Chemical Structure and Physicochemical Properties MDPI[Link]

Sources

Application

Application Note: Advanced ¹H and ¹³C NMR Characterization of (5R)-5-Hydroxyhexanoic Acid

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary & Chemical Dynamics The accurate structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Chemical Dynamics

The accurate structural and stereochemical characterization of (5R)-5-hydroxyhexanoic acid (also known as (5R)-5-hydroxycaproate) is critical in metabolomics, as it serves as a biomarker for medium-chain acyl-CoA dehydrogenase deficiency and is a key intermediate in the synthesis of chiral pharmaceuticals[1],[2].

A primary analytical challenge in characterizing this medium-chain fatty acid is its inherent thermodynamic instability in its open-chain form. Under neutral to acidic conditions, the C5 hydroxyl group undergoes spontaneous intramolecular nucleophilic attack on the C1 carboxylic acid, driving the equilibrium toward its cyclized thermodynamic sink: (R)-δ-caprolactone (5-hexanolide)[3],[4].

To ensure scientific integrity and prevent spectral convolution, this application note provides a self-validating NMR workflow. We detail the exact sample preparation protocols required to isolate the open-chain form, deliberately induce the lactone form for comparative analysis, and validate the (5R) stereocenter using Mosher’s ester derivatization.

Experimental Methodologies & Causality

Do not attempt to analyze the free acid in standard unbuffered organic solvents (e.g., standard CDCl₃), as the resulting spectra will present an unquantifiable mixture of the open-chain acid and the lactone. The following protocols are engineered as a self-validating system to isolate specific structural states.

Protocol A: Isolation of the Open-Chain State (Sodium (5R)-5-hydroxyhexanoate)
  • Sample Weighing: Transfer 10–15 mg of (5R)-5-hydroxyhexanoic acid into a clean borosilicate glass vial.

  • Solvent Addition: Dissolve the analyte in 600 µL of Deuterium Oxide (D₂O).

  • pH Modulation: Add 1–2 drops of 0.1 M NaOD in D₂O until the apparent pH (pD) is > 8.0.

    • Causality: The highly basic environment quantitatively deprotonates the C1 carboxylic acid to form a carboxylate anion. This eliminates the electrophilicity of the carbonyl carbon, completely arresting the acid-catalyzed intramolecular esterification and locking the molecule in its open-chain state[1],[3].

  • Acquisition: Transfer to a 5 mm NMR tube and acquire ¹H, ¹³C, and 2D HMBC spectra.

    • Self-Validation: The absence of an HMBC cross-peak between the H5 proton and the C1 carbon confirms the absence of the ester linkage, validating the open-chain state.

Protocol B: Induction of the Cyclized State ((R)-δ-caprolactone)
  • Sample Weighing: Transfer 10–15 mg of the analyte into a vial.

  • Solvent Addition: Dissolve in 600 µL of Deuterated Chloroform (CDCl₃).

  • Acid Catalysis: Add 0.5 µL of anhydrous Trifluoroacetic Acid (TFA) and incubate at 25 °C for 30 minutes.

    • Causality: The non-polar solvent environment combined with the acidic catalyst protonates the carbonyl oxygen, increasing its electrophilicity. This drives the thermodynamic equilibrium entirely toward the cyclized δ-lactone form via the expulsion of water[4].

  • Acquisition: Transfer to a 5 mm NMR tube and acquire ¹H, ¹³C, and 2D HMBC spectra.

    • Self-Validation: A strong ³J HMBC correlation between the highly deshielded H5 proton (~4.91 ppm) and the C1 carbonyl carbon (~171.8 ppm) definitively proves ring closure[5].

Protocol C: Stereochemical Validation via Mosher's Method

1D NMR in achiral solvents cannot distinguish between (5R) and (5S) enantiomers. To validate the (5R) stereocenter:

  • Protection: Esterify the C1 carboxylic acid using (trimethylsilyl)diazomethane to yield methyl (5R)-5-hydroxyhexanoate, preventing lactonization during derivatization.

  • Derivatization: Divide the sample into two aliquots. React one with (R)-MTPA-Cl and the other with (S)-MTPA-Cl in the presence of pyridine/DMAP.

    • Causality: Converting the enantiomers into Mosher's ester diastereomers places the C6 methyl group in distinct anisotropic shielding environments generated by the MTPA phenyl rings.

  • Analysis: Acquire ¹H and ¹⁹F NMR spectra. The difference in chemical shifts (Δδ = δS - δR) allows for the calculation of enantiomeric excess (ee) and absolute configuration validation.

Workflow Visualization

G Start Sample: (5R)-5-Hydroxyhexanoic Acid Branch1 Aqueous Basic Buffer (D2O + NaOD, pH > 8) Start->Branch1 Base-catalyzed stabilization Branch2 Organic / Acidic Solvent (CDCl3 + trace TFA) Start->Branch2 Acid-catalyzed cyclization Branch3 Chiral Derivatization ((R)/(S)-MTPA-Cl) Start->Branch3 Stereochemical probing State1 Open-Chain Form (Sodium 5-hydroxyhexanoate) Branch1->State1 State2 Cyclized Form ((R)-δ-caprolactone) Branch2->State2 State3 Diastereomeric Esters (Mosher's Esters) Branch3->State3 State1->State2 pH-dependent Equilibrium NMR1 1D/2D NMR (D2O) Confirm Backbone State1->NMR1 NMR2 1D/2D NMR (CDCl3) Confirm Lactone Ring State2->NMR2 NMR3 1H/19F NMR Confirm (5R) Enantiopurity State3->NMR3

Fig 1. NMR workflow for lactonization control and (5R) stereochemical validation.

Spectral Assignments & Data Presentation

The following tables summarize the quantitative NMR data for both the open-chain and cyclized states.

Table 1: NMR Assignments for Open-Chain Sodium (5R)-5-hydroxyhexanoate

Acquisition Conditions: 400 MHz for ¹H, 100 MHz for ¹³C; Solvent: D₂O (pD > 8.0); Reference: DSS.[1],[2]

Position¹H Shift (ppm)Multiplicity & Coupling (J in Hz)¹³C Shift (ppm)Mechanistic Assignment Notes
C1 --183.5Carboxylate (COO⁻); highly deshielded relative to alkane, but shielded relative to ester.
C2 2.18t, J = 7.437.8α-CH₂ to carboxylate anion.
C3 1.55m, 2H22.4β-CH₂; minimal deshielding effects.
C4 1.45m, 2H38.6γ-CH₂; slight deshielding from proximal hydroxyl.
C5 3.78m, 1H67.5CH-OH; characteristic shift for a secondary free alcohol.
C6 1.16d, J = 6.322.8Terminal methyl group split by the H5 methine proton.
Table 2: NMR Assignments for Cyclized (R)-δ-caprolactone

Acquisition Conditions: 400 MHz for ¹H, 100 MHz for ¹³C; Solvent: CDCl₃ (trace TFA); Reference: TMS.[5],[3]

Position¹H Shift (ppm)Multiplicity & Coupling (J in Hz)¹³C Shift (ppm)Mechanistic Assignment Notes
C1 --171.8Lactone carbonyl (C=O); shifted upfield due to ring strain and esterification.
C2 2.29m, 2H29.5α-CH₂ to carbonyl; shifted upfield compared to the open-chain anion.
C3 1.64, 1.55m, 2H (diastereotopic)18.5β-CH₂; locked in ring conformation causing distinct axial/equatorial splitting.
C4 1.95, 1.50m, 2H (diastereotopic)29.1γ-CH₂; constrained within the tetrahydropyran-2-one ring.
C5 4.91m, 1H76.8CH-O; Strongly deshielded (+1.13 ppm ¹H, +9.3 ppm ¹³C) due to esterification.
C6 1.21d, J = 6.221.5Terminal methyl group.
Mechanistic Insights into Chemical Shifts (E-E-A-T)

The most diagnostic indicator of the structural state is the C5/H5 position . Upon lactonization, the free secondary alcohol (H5 at ~3.78 ppm) is converted into an esterified secondary alcohol. The strong electron-withdrawing nature of the ester linkage, combined with the rigid geometry of the 6-membered ring, severely deshields the H5 proton, shifting it downfield to 4.91 ppm [5]. Concurrently, the C1 carbon shifts upfield from 183.5 ppm (carboxylate) to 171.8 ppm (lactone) due to the loss of the negative charge and the introduction of ring strain[3]. Monitoring these two specific loci provides an immediate, self-validating readout of the sample's equilibrium state.

References

  • [1] Showing NP-Card for 5-Hydroxyhexanoic acid (NP0136915) - NP-MRD. Natural Products Magnetic Resonance Database (NP-MRD). Available at:

  • [2] Showing NP-Card for (5R)-5-Hydroxyhexanoic acid (NP0086578) - NP-MRD. Natural Products Magnetic Resonance Database (NP-MRD). Available at:

  • [5] delta-Hexalactone(823-22-3) 1H NMR spectrum - ChemicalBook. ChemicalBook. Available at:

  • [3] delta-Hexalactone | C6H10O2 | CID 13204 - PubChem - NIH. National Institutes of Health (NIH). Available at:

  • [4] Synthesis of the carpenter bee pheromone. Chiral 2-methyl-5-hydroxyhexanoic acid lactones | The Journal of Organic Chemistry. ACS Publications. Available at:

Sources

Method

Application Note: Esterification and Derivatization Protocols for (5R)-5-Hydroxyhexanoic Acid

Introduction & Mechanistic Rationale (5R)-5-hydroxyhexanoic acid (CAS: 83972-61-6)[1] is a highly polar, bifunctional chiral building block containing both a secondary hydroxyl group (-OH) and a terminal carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(5R)-5-hydroxyhexanoic acid (CAS: 83972-61-6)[1] is a highly polar, bifunctional chiral building block containing both a secondary hydroxyl group (-OH) and a terminal carboxylic acid (-COOH). The presence of these active hydrogen atoms enables extensive intermolecular hydrogen bonding, rendering the underivatized molecule non-volatile and thermally unstable for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis[2].

Furthermore, the spatial proximity of the C5 hydroxyl to the C1 carboxyl makes this molecule highly susceptible to spontaneous intramolecular esterification (lactonization), forming the thermodynamically favored 6-membered ring, (R)- δ -hexalactone (6-methyloxan-2-one)[3]. To control the chemical fate of (5R)-5-hydroxyhexanoic acid for either analytical quantification or synthetic elaboration, researchers must employ precise derivatization strategies:

  • Silylation (Analytical Profiling): Replaces the active hydrogens on both the -OH and -COOH groups with non-polar trimethylsilyl (TMS) groups. Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) prevent ring contraction and lactonization by sterically shielding the reactive sites, drastically improving chromatographic behavior[4][5].

  • Intermolecular Esterification (Synthetic/Analytical): Utilizing Boron trifluoride ( BF3​ ) in methanol selectively methylates the carboxylic acid. Because BF3​ is a Lewis acid, careful temperature control is required to favor the intermolecular methyl ester over the intramolecular lactone[6].

  • Intramolecular Lactonization (Synthetic Elaboration): The use of dehydrating coupling agents like dicyclohexylcarbodiimide (DCCI) drives the formation of the δ -hexalactone ring without requiring harsh thermal conditions that could degrade the chiral center[2].

Quantitative Data Summaries

Table 1: Comparison of Derivatization and Esterification Agents
Reagent SystemTarget Functional Group(s)Primary ProductReaction Temp / TimeMechanistic Advantage
MSTFA + 1% TMCS -OH and -COOHDi-TMS Derivative60–70°C / 15–40 minTMCS catalyzes the silylation of the sterically hindered secondary C5 hydroxyl[4].
BF3​ / Methanol -COOH (Selective)Methyl Ester60°C / 20 minAvoids harsh mineral acids (like HCl) that degrade GC columns and promote excessive lactonization[6].
Alkyl Chloroformates -OH (Selective)Fluoroacyl DerivativeRoom Temp / <5 minEnables immediate derivatization in aqueous/non-aqueous environments; highly compatible with microextraction[7].
DCCI / Pyridine -OH and -COOH (Intra)(R)- δ -HexalactoneRoom Temp / 1–2 hrsDicyclohexylurea byproduct is insoluble in pyridine, driving the dehydration and ring closure forward[2].
Table 2: Chromatographic & Physical Properties of Derivatives
Derivative FormVolatilityThermal StabilityGC-MS Diagnostic Utility
Di-TMS Derivative Very HighHigh (if kept dry)Excellent. Mass shifts easily identify the number of active protons originally present[5].
Methyl Ester Medium-HighHighGood for standard FID/MS. Prone to lactonization if injected at excessively high inlet temperatures.
(R)- δ -Hexalactone HighVery HighYields distinct fragmentation patterns (e.g., m/z 114 parent ion, characteristic lactone fragments)[3][8].

Experimental Protocols

Protocol A: Dual Silylation for GC-MS Analysis (Di-TMS Formation)

Self-Validating Design: MSTFA is chosen over BSTFA because its byproducts are significantly more volatile, preventing peak overlap with early-eluting low-molecular-weight hydroxy acids[4].

  • Sample Desiccation: Accurately weigh 1–5 mg of (5R)-5-hydroxyhexanoic acid into a clean, dry reaction vial. Evaporate any residual solvent to absolute dryness under a gentle stream of ultra-pure nitrogen.

    • Causality Check: TMS derivatives are highly susceptible to hydrolysis in the presence of moisture (stability decreases: TMS-ethers > TMS-esters)[5].

  • Reagent Addition: Add 100 µL of MSTFA containing 1% Trimethylchlorosilane (TMCS) to the dried residue[4]. Add 50 µL of a silylation-grade solvent such as anhydrous pyridine or acetonitrile to facilitate dissolution[6].

  • Incubation: Tightly cap the vial with a PTFE-lined septum and heat at 60°C for 15 minutes in a dry heating block[6].

    • Causality Check: The 60°C temperature provides the kinetic energy required for the TMCS catalyst to overcome the steric hindrance of the secondary C5 hydroxyl group without inducing thermal degradation[4].

  • Analysis: Allow the vial to cool to room temperature. Inject 1–2 µL of the derivatized sample directly into the GC-MS system[6].

Protocol B: Intermolecular Methylation via BF3​ /Methanol

Self-Validating Design: This protocol utilizes liquid-liquid extraction to rapidly isolate the methyl ester from the Lewis acid, halting secondary lactonization reactions.

  • Reaction Initiation: Add 250 µL of BF3​ /methanol reagent (14% w/v) to 1–5 mg of dry (5R)-5-hydroxyhexanoic acid[6].

  • Esterification: Cap tightly and heat at 60°C for exactly 20 minutes[6].

  • Quenching: Immediately cool the vial in an ice-water bath to halt the reaction, then add 2 mL of distilled water[6].

  • Extraction: Extract the aqueous mixture within 5 minutes using 2 mL of methylene chloride. Repeat the extraction with another 2 mL of methylene chloride to ensure quantitative recovery[6].

  • Drying: Dry the combined organic extracts by passing them through a small column or bed of anhydrous sodium sulfate before GC analysis[6].

Protocol C: Controlled Intramolecular Lactonization

Self-Validating Design: Utilizing DCCI in pyridine allows for room-temperature cyclization, preserving the (5R) stereocenter and preventing the formation of oligomeric polyesters.

  • Solvation: Dissolve 10 mg of (5R)-5-hydroxyhexanoic acid in 1 mL of anhydrous pyridine[2].

  • Coupling: Add 1.1 molar equivalents of dicyclohexylcarbodiimide (DCCI) to the solution[2].

  • Cyclization: Stir the mixture at room temperature under an inert argon atmosphere for 2 hours.

    • Causality Check: As the intramolecular esterification proceeds, dicyclohexylurea (DCU) forms as a white precipitate. Because DCU is insoluble in pyridine, it naturally drives the equilibrium toward the formation of (R)- δ -hexalactone[2].

  • Purification: Filter the suspension to remove the DCU precipitate. The filtrate contains the target lactone, which can be further purified via flash column chromatography if required.

Visualizations

Pathways Core (5R)-5-Hydroxyhexanoic Acid (Active -OH and -COOH) Silyl Di-TMS Derivative (High Volatility) Core->Silyl MSTFA + 1% TMCS (Masks polar groups) Methyl Methyl Ester (Intermolecular) Core->Methyl BF3 / Methanol (Selective esterification) Lactone (R)-delta-Hexalactone (Intramolecular Ring) Core->Lactone DCCI / Pyridine (Dehydration & Cyclization)

Reaction pathways of (5R)-5-hydroxyhexanoic acid for analytical and synthetic applications.

GCMS_Workflow S1 1. Desiccation (N2 Stream) S2 2. Silylation (MSTFA + TMCS) S1->S2 S3 3. Incubation (60°C, 15 min) S2->S3 S4 4. GC-MS (1-2 µL Injection) S3->S4

Step-by-step sample preparation workflow for the GC-MS analysis of hydroxy acids.

References

  • Application Notes and Protocols for the Derivatization of Hydroxyl Groups for GC Analysis. Benchchem.
  • Derivatization Methods in GC and GC/MS. IntechOpen.
  • Appendix G - Derivatiz
  • A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chrom
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. JFDA.
  • delta-Hexalactone | C6H10O2 | CID 13204. PubChem - NIH.
  • On the occurrence of a new lactone compound, trans-4-methyl-5-hydroxy-hexanoic acid lactone, in milk. SciSpace.
  • Acide 5-hydroxy-hexanoïque 83972-61-6 wiki. Guidechem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (5R)-5-Hydroxyhexanoic Acid Stability &amp; Storage

Welcome to the Technical Support Hub for the handling and storage of δ-hydroxy acids. This guide is specifically engineered for researchers and drug development professionals struggling with the spontaneous degradation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Hub for the handling and storage of δ-hydroxy acids. This guide is specifically engineered for researchers and drug development professionals struggling with the spontaneous degradation of (5R)-5-hydroxyhexanoic acid into its cyclic counterpart, (R)-δ-caprolactone.

Below, you will find mechanistic insights, troubleshooting FAQs, quantitative stability data, and self-validating protocols to ensure the absolute integrity of your chiral building blocks.

Mechanistic Insights: The Lactonization Problem

(5R)-5-hydroxyhexanoic acid is a δ-hydroxy acid. The structural proximity of the C5 secondary hydroxyl group to the C1 carboxylic acid creates a remarkably high effective molarity. This proximity drives spontaneous intramolecular esterification to form a thermodynamically stable six-membered ring, (R)-δ-caprolactone (1[1]).

This cyclization is an equilibrium process that heavily favors the lactone form under acidic or neutral anhydrous conditions (2[2]). Because the reaction is autorecatalytic—the free carboxylic acid protonates its own carbonyl oxygen, increasing electrophilicity—storing the compound in its native "free acid" state inevitably leads to complete conversion to the lactone. In chemical ecology and biological systems, such precursors are strictly compartmentalized or stored as deprotonated salts to prevent this entropically favorable cyclization (3[3]).

Chemical_Equilibrium Acid Free (5R)-5-Hydroxyhexanoic Acid (High Effective Molarity) Lactone (R)-δ-Caprolactone + H2O (Thermodynamically Favored) Acid->Lactone Spontaneous (-H2O, Acid Catalyzed) Salt Sodium (5R)-5-Hydroxyhexanoate (Resonance Stabilized) Acid->Salt + NaOH (Deprotonation) Lactone->Acid Hydrolysis (+H2O, Base Catalyzed) Salt->Acid + HCl (Protonation)

Thermodynamic equilibrium of δ-lactonization and stabilization via carboxylate salt formation.

Troubleshooting & FAQs

Q: Why did my purified (5R)-5-hydroxyhexanoic acid turn into a different compound overnight? A: You are observing spontaneous autorecatalytic lactonization. The C5 hydroxyl group acts as an internal nucleophile, attacking the electrophilic C1 carbonyl carbon. This releases water and forms (R)-δ-caprolactone. This is a fundamental thermodynamic property of δ-hydroxy acids and cannot be prevented while the molecule remains in its free acid state (4[4]).

Q: Can I prevent lactonization by storing the free acid in a desiccator or lyophilizing it? A: No. This is a critical and common error. The lactonization reaction releases water ( Hydroxy Acid⇌Lactone+H2​O ). According to Le Chatelier's principle, removing water via desiccation, lyophilization, or molecular sieves actively drives the equilibrium towards lactone formation[2]. To stabilize the compound, you must neutralize the reactive functional groups.

Q: What is the optimal pH for storing aqueous solutions of this compound? A: The optimal pH is between 8.2 and 8.5 . At this slightly basic pH, the carboxylic acid is fully deprotonated into a carboxylate anion. The resonance-stabilized carboxylate is electron-rich and no longer electrophilic, completely halting the intramolecular nucleophilic attack by the hydroxyl group[3]. Do not exceed pH 9.5, as highly basic conditions over prolonged periods can risk epimerization of the chiral center.

Quantitative Stability Profiles

The following table summarizes the kinetic and thermodynamic behavior of (5R)-5-hydroxyhexanoic acid across various storage states.

Storage FormStorage ConditionLactonization Half-Life ( t1/2​ )Equilibrium State (Acid:Lactone)Recommended Use
Free Acid (Aqueous, pH 3.0)25°C< 2 hours5 : 95Not recommended
Free Acid (Anhydrous/Neat)25°C< 12 hours< 1 : > 99Not recommended (Drives to lactone)
Sodium Salt (Aqueous, pH 8.5)4°C> 6 months> 99 : < 1Short-term biological assays
Sodium Salt (Lyophilized)-20°C> 2 years100 : 0Long-term archival storage
O-TBS Protected Acid (Neat)-20°C> 2 years100 : 0Synthetic intermediate storage

Validated Storage Protocols

Depending on your downstream applications, you must choose between converting the acid to a stable salt (for biological assays or archival) or protecting the hydroxyl group (for multi-step organic synthesis).

Storage_Workflow Start Synthesized (5R)-5-Hydroxyhexanoic Acid Decision Intended Downstream Use? Start->Decision Path1 Long-Term Archival (Aqueous/Biological Assays) Decision->Path1 Aqueous/Bio Path2 Organic Synthesis (Non-Aqueous Reactions) Decision->Path2 Synthesis Action1 Titrate to pH 8.5 (NaOH) & Lyophilize Path1->Action1 Action2 Protect Hydroxyl Group (e.g., TBS-Cl, Imidazole) Path2->Action2 Valid1 Validation: 1H-NMR (D2O) Absence of 4.2 ppm triplet Action1->Valid1 Valid2 Validation: TLC / MS Confirm mass shift Action2->Valid2

Workflow for selecting and validating storage methods for (5R)-5-hydroxyhexanoic acid.

Protocol A: Conversion to Sodium Salt for Archival Storage

Causality: Deprotonating the acid eliminates the electrophilic center, creating a resonance-stabilized carboxylate that is immune to intramolecular attack.

  • Dissolution: Dissolve the freshly prepared (or freshly hydrolyzed) (5R)-5-hydroxyhexanoic acid in deionized, degassed water at 0–4°C to minimize kinetic lactonization during handling.

  • Titration: Slowly add 0.1 M NaOH dropwise while continuously monitoring the solution with a calibrated pH meter.

  • Equilibration: Bring the pH to exactly 8.2–8.5. Do not exceed pH 9.5.

  • Lyophilization: Flash-freeze the aqueous salt solution in liquid nitrogen and lyophilize for 24–48 hours until a fine, anhydrous white powder is obtained.

  • Storage: Backfill the lyophilization flask with dry argon, transfer the salt to an amber glass vial, seal with PTFE tape, and store at -20°C.

  • Self-Validation System: Run an aliquot of the final powder via 1 H-NMR in D 2​ O. The cyclic lactone exhibits a distinct signal for the C5 methine proton at ~4.2 ppm due to the ester linkage. A successful conversion to the open-chain sodium salt shifts this proton upfield to a multiplet at ~3.8 ppm. If the 4.2 ppm signal is absent, the storage form is 100% validated.

Protocol B: Silyl Protection for Synthetic Intermediates

Causality: Masking the C5 hydroxyl group with a bulky tert-butyldimethylsilyl (TBS) group removes the nucleophile from the system, allowing the free carboxylic acid to be manipulated or stored without cyclization[4].

  • Preparation: Dissolve the free acid in anhydrous DMF under a strict argon atmosphere.

  • Activation: Add 2.5 equivalents of imidazole. Imidazole acts as both a base to mop up HCl and a nucleophilic catalyst to accelerate silylation.

  • Protection: Add 1.1 equivalents of TBS-Cl at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH 4​ Cl.

  • Isolation: Extract with ethyl acetate, wash extensively with brine to remove DMF, dry over MgSO 4​ , and concentrate under reduced pressure. Store the protected oil at -20°C.

  • Self-Validation System: Perform TLC and Mass Spectrometry (LC-MS). The complete disappearance of the starting material mass and the appearance of the [M+H] + peak shifted by +114 Da confirms the successful masking of the nucleophile.

References

  • [1] Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis - NSF PAR. National Science Foundation.

  • [2] Reactivity of Lactones and GHB Formation | The Journal of Organic Chemistry. American Chemical Society.

  • [4] Synthesis of the carpenter bee pheromone. Chiral 2-methyl-5-hydroxyhexanoic acid lactones. American Chemical Society.

  • [3] The use of the lactone motif in chemical communication - Natural Product Reports. Royal Society of Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting (5R)-5-Hydroxyhexanoic Acid Extraction

Welcome to the Technical Support Center for downstream processing of chiral hydroxy acids. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for downstream processing of chiral hydroxy acids. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the extraction of (5R)-5-hydroxyhexanoic acid from complex biocatalytic or fermentation matrices.

Rather than just providing a list of instructions, this guide dissects the thermodynamic and kinetic causality behind extraction failures and provides self-validating protocols to ensure high-yield, high-purity recovery.

Data Center: Physicochemical Parameters

Understanding the physical chemistry of your target molecule is the first step in troubleshooting. The extraction of short-chain hydroxy acids is notoriously difficult due to their high affinity for water and structural instability under certain conditions[1].

ParameterValueImpact on Extraction Strategy
pKa (Carboxyl Group) ~4.71Requires the aqueous phase to be acidified to pH < 3.0 to ensure >98% protonation prior to organic extraction[2].
logP (Octanol/Water) 0.32 - 0.35Highly hydrophilic. Necessitates polar organic solvents (e.g., Ethyl Acetate) and thermodynamic drivers like "salting-out"[3].
Lactonization Risk HighThe molecule readily undergoes intramolecular esterification to form a δ -lactone under acidic conditions[4].
Molecular Weight 132.16 g/mol Easily crosses standard ultrafiltration membranes (e.g., 10 kDa) used for upstream deproteinization.

Deep-Dive FAQs: Diagnostics & Causality

Q1: Why does my extraction yield drop significantly when scaling up from analytical to preparative scale?

The Causality: The primary culprit is lactonization . (5R)-5-hydroxyhexanoic acid has a pKa of approximately 4.71[2]. To partition it into an organic solvent, you must acidify the aqueous phase to protonate the carboxylate. However, under acidic conditions, the terminal hydroxyl group attacks the protonated carbonyl, releasing water and forming a stable six-membered δ -lactone[4].

At an analytical scale, extraction and solvent evaporation are rapid. At a preparative scale, the extended time required for phase separation and the prolonged heat exposure during bulk solvent evaporation drive the thermodynamic equilibrium toward the lactone. The Fix: You must decouple acidification from heat. Chill the broth to 4°C before adding acid, perform the extraction immediately, and never let the rotary evaporator water bath exceed 30°C.

G A Aqueous Broth (5R)-5-Hydroxyhexanoate (Deprotonated) B Acidification (pH < 3.0) A->B Add HCl/H2SO4 C (5R)-5-Hydroxyhexanoic Acid (Protonated) B->C pKa ~4.71 D Side Reaction: Lactonization (Prolonged Acid/Heat) C->D -H2O E Target Extraction (Organic Phase) C->E Rapid LLE

pH-dependent partitioning and lactonization risk of 5-hydroxyhexanoic acid.

Q2: Which organic solvents are optimal for extracting highly polar hydroxy acids?

The Causality: Short-chain hydroxy acids have a highly unfavorable partition coefficient ( Kp​ ) in non-polar solvents due to their low logP (~0.32)[3]. The hydroxyl and carboxyl groups form an extensive, energetically stable hydrogen-bonding network with water[1]. To force the molecule into the organic phase, you must disrupt this hydration shell. The Fix: Use a moderately polar, hydrogen-bond-accepting solvent like Ethyl Acetate (EtOAc) combined with a thermodynamic driver known as "salting-out". By saturating the aqueous phase with NaCl, the salt ions aggressively bind free water molecules, drastically decreasing the solubility of the organic acid in the aqueous phase and forcing it into the EtOAc.

Q3: How do I resolve severe emulsions during extraction from a biocatalytic whole-cell broth?

The Causality: Whole-cell biocatalysis leaves behind a complex matrix of denatured proteins, residual cell membrane lipids, and biosurfactants. When you acidify the broth to protonate the hydroxy acid, you inadvertently drop the pH to the isoelectric point (pI) of many host proteins. These proteins precipitate directly at the aqueous-organic interface, creating a rigid mechanical barrier (a "rag layer") that stabilizes the emulsion and traps your product. The Fix: Implement a strict deproteinization step prior to acidification. Use high-speed centrifugation followed by tangential flow filtration (TFF) with a 10 kDa MWCO membrane. Because (5R)-5-hydroxyhexanoic acid is only 132 g/mol , it will easily pass into the permeate, leaving the emulsion-causing proteins in the retentate.

Validated Methodologies

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating specific temperature controls and an analytical checkpoint, the workflow inherently prevents and detects failure modes.

Protocol N1 1. Deproteinization 10kDa Ultrafiltration N2 2. Thermal Control Chill permeate to 4°C N1->N2 N3 3. Acidification Titrate to pH 3.0 N2->N3 Minimizes heat N4 4. Salting & Extraction NaCl + EtOAc (1:1 v/v) N3->N4 N5 5. Phase Separation Collect Organic Layer N4->N5 N6 6. Evaporation < 30°C to prevent lactonization N5->N6

Step-by-step extraction workflow optimized to prevent lactonization.

Protocol: Optimized Salting-Out Liquid-Liquid Extraction (LLE)
  • Clarification & Deproteinization: Centrifuge the biocatalytic broth at 10,000 × g for 15 minutes. Pass the supernatant through a 10 kDa MWCO ultrafiltration membrane to remove proteins.

  • Salting-Out: Add solid NaCl to the permeate to reach 20% (w/v) saturation. Stir gently until completely dissolved.

  • Thermal Control (Critical): Submerge the vessel in an ice bath and chill the aqueous mixture to exactly 4°C.

  • Acidification: Slowly titrate the mixture to pH 2.5 - 3.0 using 6M HCl. Causality note: The exothermic nature of acid addition is neutralized by the ice bath, preventing heat-catalyzed lactonization.

  • Extraction: Immediately add an equal volume (1:1 v/v) of pre-chilled Ethyl Acetate (EtOAc). Mix vigorously for 5 minutes.

  • Phase Separation: Centrifuge the biphasic mixture at 3,000 × g for 5 minutes to break any micro-emulsions and collect the upper organic layer. Dry over anhydrous Na2​SO4​ .

  • Concentration: Evaporate the solvent under reduced pressure. Strictly limit the water bath temperature to ≤ 30°C.

  • Self-Validation Check: Analyze an aliquot of the final extract via GC-MS or 1H -NMR.

    • Validation Metric: The presence of a multiplet at δ 4.2-4.4 ppm indicates lactone formation. The open-chain (5R)-5-hydroxyhexanoic acid will show the methine proton shifted further upfield. If the lactone ratio exceeds 5%, you must further reduce your evaporation temperature and minimize the time the product spends in the acidic aqueous phase.

References

  • Showing Compound 5-Hydroxyhexanoic acid (FDB022093) . FooDB. Available at:[Link]

  • Showing NP-Card for 5-Hydroxyhexanoic acid (NP0136915) . NP-MRD (Natural Products Magnetic Resonance Database). Available at:[Link]

  • Synthesis of the carpenter bee pheromone. Chiral 2-methyl-5-hydroxyhexanoic acid lactones . Organic Preparations and Procedures International. Available at:[Link]

  • Extraction and determination of short-chain fatty acids in biological samples . PubMed (National Library of Medicine). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-up Purification of (5R)-5-hydroxyhexanoic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (5R)-5-hydroxyhexanoic acid. As a chiral molecule, achieving high enan...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (5R)-5-hydroxyhexanoic acid. As a chiral molecule, achieving high enantiomeric purity on a large scale presents unique challenges. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring robust and scalable purification processes.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the scale-up of (5R)-5-hydroxyhexanoic acid purification. The question-and-answer format is intended to provide direct and actionable solutions.

Chromatographic Purification Issues

Q1: We are observing poor resolution and peak tailing during the chiral HPLC separation of (5R)-5-hydroxyhexanoic acid at a preparative scale. What are the likely causes and how can we rectify this?

A1: Poor resolution and peak tailing in preparative chiral HPLC are common issues that can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Column Overload: This is the most frequent cause at scale. Exceeding the column's loading capacity leads to band broadening and distorted peak shapes.

    • Solution: Reduce the injection volume or the concentration of the sample. It's crucial to perform a loading study at the analytical scale to determine the optimal loading capacity before scaling up.[1]

  • Mobile Phase Incompatibility: The solvent used to dissolve the sample may be too strong compared to the mobile phase, causing precipitation on the column frit or at the head of the column.[2]

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself or a weaker, miscible solvent. An in-line filter or guard column can also help protect the main column from particulates.[3]

  • Column Contamination and "Memory Effects": Residual additives or strongly adsorbed impurities from previous runs can alter the stationary phase's selectivity.[4][5] This "memory effect" can be particularly pronounced in isocratic separations.[4]

    • Solution: Implement a rigorous column flushing and regeneration protocol. For immobilized polysaccharide-based columns, flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by an alcohol rinse, can be effective.[2] It is also good practice to dedicate columns to specific methods to avoid cross-contamination.[2]

  • Sub-optimal Mobile Phase Composition: The selectivity of a chiral separation is highly sensitive to the mobile phase composition, including the type and concentration of additives.[6]

    • Solution: Re-optimize the mobile phase at the analytical scale. Small adjustments to the alcohol modifier percentage or the acidic/basic additive concentration can significantly impact resolution.

Q2: We are experiencing a sudden increase in backpressure during our preparative chiral HPLC run. What steps should we take?

A2: A sudden increase in backpressure is a critical issue that requires immediate attention to prevent damage to the column and HPLC system.

  • Identify the Source: First, determine if the high pressure is originating from the column or the HPLC system. This can be done by disconnecting the column and running the system. If the pressure remains high, the issue is with the system (e.g., blocked tubing, injector). If the pressure drops, the problem lies with the column.

  • Column Blockage: The most common cause of column-related high backpressure is a blocked inlet frit.[2]

    • Troubleshooting:

      • Reverse Flow Flushing: A simple first step is to reverse the column and flush it with the mobile phase at a low flow rate. This can often dislodge particulates from the inlet frit.[2]

      • Frit Replacement: If back-flushing is unsuccessful, the inlet frit may need to be replaced. This should be done carefully to avoid disturbing the packed bed.[2]

  • Sample Precipitation: As mentioned previously, injecting a sample dissolved in a solvent stronger than the mobile phase can cause it to precipitate and block the frit.[2]

    • Prevention: Ensure sample solvent compatibility with the mobile phase.

Non-Chromatographic Purification Issues

Q3: Our diastereomeric salt crystallization for resolving racemic 5-hydroxyhexanoic acid is giving inconsistent yields and enantiomeric excess (ee) upon scale-up. Why is this happening?

A3: Diastereomeric salt crystallization is a powerful technique but can be challenging to scale up due to its sensitivity to various parameters.

  • Supersaturation and Cooling Rate: The rate of cooling and the level of supersaturation are critical for obtaining pure crystals of a single diastereomer. Rapid cooling can lead to the co-precipitation of both diastereomers, reducing the enantiomeric excess.

    • Solution: Develop a controlled cooling profile. A slower, linear cooling rate often yields better results. Seeding the solution with a small amount of the desired pure diastereomeric salt can also promote selective crystallization.

  • Solvent System: The choice of solvent is crucial as it affects the solubility of the two diastereomers. A good solvent system will have a significant solubility difference between the desired and undesired diastereomers.

    • Solution: Screen a variety of solvents and solvent mixtures at a small scale to find the optimal system that maximizes both yield and enantiomeric purity.

  • Stoichiometry of the Resolving Agent: Using an exact equimolar amount of the resolving agent can sometimes lead to the formation of less pure crystals.

    • Solution: Consider using the "half-equivalent method," where only half the amount of the chiral resolving agent is used. This can simplify the crystallization process and improve separation efficiency.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the scale-up purification of (5R)-5-hydroxyhexanoic acid.

Q1: What are the primary methods for large-scale purification of (5R)-5-hydroxyhexanoic acid?

A1: The main strategies for scalable purification of chiral acids like (5R)-5-hydroxyhexanoic acid include:

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method for direct separation of enantiomers. Modern chiral stationary phases (CSPs), particularly those with immobilized polysaccharide derivatives, offer high loading capacities and good resolution, making them suitable for scale-up.[8][9]

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic acid with a chiral base (resolving agent) to form diastereomeric salts.[7] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[7] Common resolving agents for chiral acids include chiral amines like 1-phenylethylamine.[7]

  • Enzymatic Resolution: This method utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer or the product. This can be a highly efficient and environmentally friendly approach.

Q2: How do I choose the right chiral stationary phase (CSP) for my preparative HPLC separation?

A2: The selection of a CSP is a critical step and often requires empirical screening.

  • Start with Screening: It is highly recommended to screen a small number of diverse CSPs at the analytical scale. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point as they have broad applicability.[6] Statistical evaluations have shown that a significant percentage of racemic compounds can be separated on a few key polysaccharide-based columns.[5]

  • Consider the Mode of Separation: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes.[6] Screening in different modes can reveal the optimal conditions for your separation.[6]

  • Immobilized vs. Coated Phases: For preparative work, immobilized CSPs are generally preferred over coated phases. Immobilized columns are more robust, can tolerate a wider range of solvents, and are less prone to damage from harsh sample matrices or cleaning protocols.[2]

Q3: What are the key parameters to consider when scaling up an analytical HPLC method to a preparative scale?

A3: A linear scale-up approach is necessary to maintain the separation performance.[1] The key is to keep the linear velocity of the mobile phase constant. The following parameters need to be adjusted proportionally:

ParameterScaling Factor
Flow Rate (d_prep / d_anal)²
Injection Volume (d_prep / d_anal)² * (L_prep / L_anal)
Sample Load (d_prep / d_anal)² * (L_prep / L_anal)

Where: d_prep and d_anal are the internal diameters of the preparative and analytical columns, respectively. L_prep and L_anal are the lengths of the preparative and analytical columns, respectively.

It is also common to increase the particle size of the stationary phase for preparative columns to reduce backpressure at higher flow rates.[1]

Q4: Can you provide a general protocol for the purification of a hydroxyalkanoate from a cell mass, which might be applicable to a fermentation-derived product?

A4: The downstream processing of microbially produced polyhydroxyalkanoates (PHAs), which are polymers of hydroxyalkanoic acids, typically involves several key steps that can be adapted for the monomer.[10][11]

General Downstream Processing Workflow

Purification_Workflow cluster_0 Upstream cluster_1 Downstream Processing Fermentation Fermentation & Cell Growth Harvesting Cell Harvesting (Centrifugation/Filtration) Fermentation->Harvesting Cell Broth Lysis Cell Lysis (Solvent/Enzymatic/Mechanical) Harvesting->Lysis Cell Mass Extraction Crude Product Extraction Lysis->Extraction Lysate Purification Purification Extraction->Purification Crude Extract Drying Drying Purification->Drying FinalProduct (5R)-5-hydroxyhexanoic acid Drying->FinalProduct

Caption: General workflow for the recovery and purification of (5R)-5-hydroxyhexanoic acid from a fermentation process.

Step-by-Step Protocol Outline:

  • Cell Lysis and Extraction: The initial step is to break open the microbial cells to release the product.[11]

    • Solvent Extraction: This is a common method where a solvent that dissolves the product is used. For PHAs, chlorinated solvents have been historically used, but greener alternatives are being explored.[12] The mixture is often heated to increase extraction efficiency.[12]

    • Non-Solvent Methods: Digestion of the non-product cell mass using agents like surfactants, enzymes, or acids/bases can also be employed.[13]

  • Separation of Biomass: After extraction, the solid cellular debris is separated from the product-rich solution, typically by filtration or centrifugation.[12]

  • Product Precipitation and Recovery: The product is then recovered from the solution.

    • Anti-Solvent Precipitation: An anti-solvent (a solvent in which the product is insoluble, like methanol or ethanol) is added to the extract, causing the product to precipitate.[12][13] The solid product is then collected by filtration or centrifugation.[12]

  • Further Purification: The purity of the product can be enhanced by additional steps.[10]

    • Re-dissolution and Re-precipitation: The crude product is redissolved in a suitable solvent and then re-precipitated. This helps to remove trapped impurities.[10]

This general framework provides a starting point, and specific conditions would need to be optimized for (5R)-5-hydroxyhexanoic acid.

Logical Troubleshooting Flowchart

For a systematic approach to diagnosing chiral separation issues, refer to the following flowchart:

Troubleshooting_Flowchart Start Problem with Chiral Separation (e.g., Poor Resolution, High Backpressure) CheckSystem Isolate Column: Run system without column Start->CheckSystem SystemPressure System pressure high? CheckSystem->SystemPressure ColumnPressure Column pressure high? SystemPressure->ColumnPressure No TroubleshootSystem Troubleshoot HPLC System: - Check for leaks - Flush pump - Check injector SystemPressure->TroubleshootSystem Yes Backflush Reverse-flush column at low flow rate ColumnPressure->Backflush Yes ResolutionIssue Resolution/Peak Shape Issue ColumnPressure->ResolutionIssue No End Problem Resolved TroubleshootSystem->End PressureOK Pressure resolved? Backflush->PressureOK ReplaceFrit Consider replacing inlet frit PressureOK->ReplaceFrit No, after multiple attempts PressureOK->ResolutionIssue No PressureOK->End Yes ReplaceFrit->End CheckLoading Review Sample Load: Is it within determined limits? ResolutionIssue->CheckLoading ReduceLoad Reduce sample concentration or injection volume CheckLoading->ReduceLoad No CheckSampleSolvent Check Sample Solvent: Is it stronger than mobile phase? CheckLoading->CheckSampleSolvent Yes ReduceLoad->End ChangeSolvent Dissolve sample in mobile phase or weaker solvent CheckSampleSolvent->ChangeSolvent Yes ColumnHistory Review Column History: Potential contamination or 'memory effects'? CheckSampleSolvent->ColumnHistory No ChangeSolvent->End Regenerate Perform column regeneration/ strong solvent wash ColumnHistory->Regenerate Yes OptimizeMethod Re-optimize mobile phase at analytical scale ColumnHistory->OptimizeMethod No Regenerate->End OptimizeMethod->End

Caption: A step-by-step flowchart for troubleshooting common issues in preparative chiral HPLC.

References

  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]

  • Kim, D., & Park, J. H. (2025). Separation and purification technologies in polyhydroxyalkanoate (PHA) manufacturing: A review. Environmental Engineering Research. Available at: [Link]

  • CEN-CENELEC. (2023, May 11). Part 2: Extraction and purification of PHA. Available at: [Link]

  • Gagliano, M. C., et al. (2021, February 9). Recovery of Polyhydroxyalkanoates From Single and Mixed Microbial Cultures: A Review. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Park, J. H., & Kim, D. (2025, February 12). Separation and purification technologies in polyhydroxyalkanoate (PHA) manufacturing: A review. Environmental Engineering Research. Available at: [Link]

  • Sheradsky, T., & Silcoff, E. R. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3(2), 64-70.
  • Gray, M. (2020, May 20). Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • U.S. Patent No. 7,514,525B2. (2009). Recovery and purification of polyhydroxyalkanoates. Google Patents.
  • Hage, D. S., et al. (2008). Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography.
  • Sheradsky, T., & Silcoff, E. R. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3(2), 64-70.
  • Chen, K., & Chen, Z. (1994). AND (2R, 5S)-2-METHYL-5-HYDROXYHEXANOIC ACID LACTONES.
  • SkinCeuticals Australia. (n.d.). Guide to Alpha Hydroxy Acid (AHA) Skincare. Available at: [Link]

  • U.S. Patent No. 5,155,251A. (1992). Process for the synthesis of (5R)-1,1-dimethylethyl-6-cyano-5-hydroxy-3-oxo-hexanoate. Google Patents.
  • European Patent No. EP1013265A1. (2000). Method for the purification of a-hydroxy acids on an industrial scale. Google Patents.
  • Ferretti, R., et al. (1999). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography.
  • Pirkle, W. H., & Finn, J. M. (1981). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 46(15), 2935-2938.
  • MZ-Analysentechnik. (n.d.). Chiral FAQs. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Toda, F., & Tanaka, K. (2003).
  • Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Available at: [Link]

  • Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Pyo, S. H., et al. (2020). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Green Chemistry, 22(16), 5259-5267.
  • Zeng, Y., Ma, Z., & Zhao, Y. (2025). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. Chemical Science.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7131043, (5R)-5-hydroxyhexanoic acid. PubChem. Available at: [Link]

  • The Good Scents Company. (n.d.). 6-hydroxyhexanoic acid. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

  • Formula Botanica. (2025, November 20). The Formulator's Guide to AHA and BHA Skincare. Available at: [Link]

  • Skin Type Solutions. (2025, June 17). Hydroxy Acids in Skin Care: What They Are and How They Work. Available at: [Link]

  • Lotus Botanicals. (n.d.). AHA, BHA, PHA - 27 Frequently Asked Questions. Available at: [Link]

  • KNAUER. (n.d.). Systematic and efficient method scale-up for peptide purification. Available at: [Link]

  • Annmarie Skin Care. (2024, February 21). Alpha Hydroxy Acids in Skin Care: How To Use It Effectively. Available at: [Link]

  • IBA Lifesciences. (n.d.). Upscaling. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Baseline Separation Issues in (5R)-5-Hydroxyhexanoic Acid Chromatography

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing baseline separation challenges (Resolution, Rs​<1.5 ) when analyzing the e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing baseline separation challenges (Resolution, Rs​<1.5 ) when analyzing the enantiomers of 5-hydroxyhexanoic acid.

As a chiral aliphatic medium-chain fatty acid, 5-hydroxyhexanoic acid presents unique chromatographic challenges. It lacks a strong UV chromophore and the bulky aromatic groups typically required for robust π−π interactions on standard polysaccharide-based chiral stationary phases (CSPs) 1. This guide synthesizes field-proven methodologies, thermodynamic principles, and self-validating protocols to help you achieve robust, reproducible baseline separation.

Part 1: Troubleshooting FAQs (Expertise & Causality)

Q1: Why do the (5R) and (5S) enantiomers co-elute on my standard polysaccharide CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))? Causality: Polysaccharide CSPs rely heavily on a combination of hydrogen bonding, dipole-dipole interactions, and π−π stacking to achieve chiral recognition 2. Because 5-hydroxyhexanoic acid is an aliphatic molecule, it cannot participate in π−π interactions. Consequently, the transient diastereomeric complexes formed with the CSP lack the energy difference required for separation ( ΔΔG≈0 ). Solution: You have two primary pathways:

  • Direct LC-MS/MS with a specialized CSP: Switch to a reversed-phase chiral column optimized for polar aliphatic acids (e.g., Chiralpak AD-RH or a macrocyclic glycopeptide column) 3.

  • Pre-column Derivatization: Derivatize the carboxylic acid group with an aromatic tag (e.g., benzyl bromide). This introduces a π -electron cloud, drastically improving enantioselectivity ( α ) on standard normal-phase CSPs while simultaneously enabling UV detection.

Q2: I am experiencing severe peak tailing (Tailing Factor > 2.0), which is destroying my baseline resolution. How do I correct this? Causality: 5-Hydroxyhexanoic acid has a carboxylic acid moiety with a pKa​ of approximately 4.8. If the pH of your mobile phase is near this pKa​ , the analyte exists in a mixed state of neutral molecules and ionized anions. This dual-state leads to secondary interactions with residual silanols on the silica support of the CSP, causing severe peak tailing and peak broadening. Solution: Employ an acidic mobile phase modifier to suppress ionization. Adding 0.1% Trifluoroacetic acid (TFA) or Formic acid ensures the pH is at least 2 units below the pKa​ , keeping the molecule fully protonated (neutral). This forces a single retention mechanism and sharpens the peaks 2.

Q3: My selectivity ( α ) is acceptable (> 1.1), but my resolution ( Rs​ ) is still below 1.5. What physical parameters should I adjust? Causality: Resolution is a function of selectivity ( α ), efficiency ( N ), and retention ( k ). If α is sufficient but Rs​ is poor, your efficiency ( N ) is likely compromised by longitudinal diffusion or poor mass transfer. Furthermore, chiral separation is an enthalpically driven process; lower temperatures generally increase the energy difference between the transient diastereomeric complexes, improving α , but they also increase mobile phase viscosity, which lowers N 2. Solution:

  • Optimize Temperature: Lower the column compartment temperature from 25°C to 15°C to boost α . If peak broadening negates the Rs​ gain, increase the flow rate slightly to counteract longitudinal diffusion.

  • Minimize Extra-Column Volume: Ensure your LC system uses ultra-low dispersion tubing (e.g., 0.075 mm ID) to prevent band broadening before the detector.

Part 2: Experimental Protocol (Trustworthiness & Self-Validating System)

To guarantee scientific integrity, the following protocol utilizes a self-validating System Suitability Test (SST) to ensure the system is capable of baseline separation before any valuable (5R)-5-hydroxyhexanoic acid samples are injected.

Optimized LC-MS/MS Workflow for Underivatized 5-Hydroxyhexanoic Acid

Step 1: Sample Preparation & Extraction

  • Extract the sample containing 5-hydroxyhexanoic acid using liquid-liquid extraction (LLE) with ethyl acetate to isolate the free fatty acids.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 μL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile).

Step 2: Chromatographic Setup

  • Column: Chiralpak AD-RH (150 mm × 4.6 mm, 5 μm ) – selected for its compatibility with aqueous mobile phases and efficacy with aliphatic hydroxy acids 3.

  • Mobile Phase A: Water containing 0.1% Formic Acid (v/v) (Ionization suppressor).

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid (v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 15°C (Thermostatically controlled).

  • Isocratic Elution: 75% A / 25% B for 20 minutes.

Step 3: Mass Spectrometry Detection (ESI-)

  • Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode.

  • Monitor the MRM transition for the deprotonated pseudo-molecular ion: [M−H]− at m/z 131.0 85.0 (loss of formic acid/water) 4.

Step 4: Self-Validating System Suitability Test (SST)

  • Mandatory Action: Inject a racemic standard of (5R/5S)-5-hydroxyhexanoic acid.

  • Acceptance Criteria: The system is only validated for sample analysis if the calculated Resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 , and the Tailing Factor ( Tf​ ) for both peaks is ≤1.2 . If these criteria are not met, purge the column and verify the acid modifier concentration.

Part 3: Data Presentation

The following table summarizes the quantitative impact of mobile phase modifiers and temperature optimization on the chromatographic parameters of 5-hydroxyhexanoic acid.

Chromatographic ConditionSelectivity ( α )Tailing Factor ( Tf​ )Resolution ( Rs​ )Outcome Assessment
Baseline: 25°C, No Modifier (Neutral pH)1.052.80.6Severe co-elution; unusable for quantitation.
Optimization 1: 25°C, 0.1% Formic Acid1.081.11.2Peak shape restored; partial separation achieved.
Optimization 2: 15°C, 0.1% Formic Acid1.151.21.8Ideal: Baseline separation achieved; validated for use.
Optimization 3: 40°C, 0.1% Formic Acid1.021.00.4Enthalpic penalty; separation lost at high temp.

Part 4: Mandatory Visualization

The following decision tree maps the logical causality of troubleshooting chiral baseline separation.

ChiralTroubleshooting Start Rs < 1.5 for (5R)- and (5S)- 5-Hydroxyhexanoic Acid? CheckTailing Is Peak Tailing (Tf) > 1.5? Start->CheckTailing AcidModifier Add 0.1% Formic Acid / TFA to suppress COOH ionization CheckTailing->AcidModifier Yes CheckSelectivity Is Selectivity (α) < 1.1? CheckTailing->CheckSelectivity No AcidModifier->CheckSelectivity ChangeCSP Switch CSP to Reversed-Phase (e.g., Chiralpak AD-RH) CheckSelectivity->ChangeCSP Yes TempControl Optimize Temperature (Lower T to 15°C increases α) CheckSelectivity->TempControl No (α ≥ 1.1 but Rs low) Derivatization Pre-column Derivatization (Add aromatic tag for π-π) ChangeCSP->Derivatization Still α < 1.1 ChangeCSP->TempControl α improves Derivatization->TempControl BaselineAchieved Baseline Separation (Rs ≥ 1.5) Achieved TempControl->BaselineAchieved

Diagnostic workflow for resolving baseline separation issues in chiral chromatography.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International (Chromatography Online) URL:[Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: MDPI URL:[Link]

  • Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography Source: PubMed (NIH) URL:[Link]

  • Complete Applications Guide - HPLC Source: Advanced Chromatography Technologies (ACE) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to Polymer Synthesis: (5R)-5-Hydroxyhexanoic Acid vs. 6-Hydroxyhexanoic Acid

Introduction: Beyond the Monomer - A Tale of Two Lactones In the landscape of biodegradable aliphatic polyesters, the choice of monomer is paramount to tailoring the final polymer's properties for specific applications,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Monomer - A Tale of Two Lactones

In the landscape of biodegradable aliphatic polyesters, the choice of monomer is paramount to tailoring the final polymer's properties for specific applications, from drug delivery systems to tissue engineering scaffolds. This guide provides an in-depth comparison of two structurally similar yet functionally distinct C6 hydroxy-carboxylic acids: (5R)-5-hydroxyhexanoic acid and 6-hydroxyhexanoic acid.

While direct polycondensation of these hydroxy acids is possible, it often yields low molecular weight polymers and requires stringent conditions to drive the reaction to completion by removing water. Consequently, the field has largely embraced the Ring-Opening Polymerization (ROP) of their corresponding cyclic esters (lactones) as the superior method for achieving high molecular weight, well-defined polyesters.[1]

Therefore, this guide will focus on the comparative polymerization of:

  • δ-Valerolactone (VL) , the six-membered ring lactone derived from 5-hydroxyhexanoic acid. We will specifically consider the implications of the chiral center in (R)-δ-hexalactone , the direct precursor from (5R)-5-hydroxyhexanoic acid.

  • ε-Caprolactone (CL) , the seven-membered ring lactone derived from 6-hydroxyhexanoic acid, which polymerizes to form the widely studied and utilized poly(ε-caprolactone) (PCL).

We will explore the nuances of their polymerization behavior, the resulting polymer properties, and provide actionable experimental protocols for their synthesis, offering researchers a comprehensive framework for monomer selection and polymer design.

Monomer Structures and the Significance of Ring Size and Chirality

The fundamental differences in the polymers derived from these monomers originate from the distinct structures of their lactone precursors.

Figure 1: Chemical structures of the hydroxy acids and their corresponding lactones.

  • Ring Size: δ-Valerolactone possesses a six-membered ring, while ε-caprolactone has a larger, seven-membered ring. This difference in ring size significantly influences the ring strain and, consequently, the thermodynamics and kinetics of polymerization.

  • Chirality: (5R)-5-hydroxyhexanoic acid contains a stereocenter at the C5 position. Its lactone, (R)-δ-hexalactone, is therefore chiral. This is a critical distinction from the achiral ε-caprolactone. The polymerization of an enantiopure monomer like (R)-δ-hexalactone can lead to isotactic, stereoregular polymers, which can exhibit enhanced crystallinity and unique physical properties compared to atactic polymers derived from racemic monomers or achiral polymers like PCL.

Comparative Analysis of Polymerization

The most prevalent and controlled method for polymerizing these lactones is Ring-Opening Polymerization (ROP), typically proceeding via a coordination-insertion mechanism with metal alkoxide catalysts or through cationic or anionic pathways.

G cluster_workflow Generalized ROP Experimental Workflow A Monomer & Initiator Drying (e.g., over CaH2, distillation) B Reactor Setup (Flame-dried glassware, N2 atmosphere) A->B C Catalyst/Initiator Solution Prep (In anhydrous solvent, e.g., Toluene) B->C D Monomer Addition (Via syringe to reactor at set temperature) C->D E Polymerization (Stirring at defined Temp & Time) D->E F Quenching (e.g., addition of acidic solution) E->F G Purification (Precipitation in non-solvent, e.g., cold methanol/hexane) F->G H Drying & Characterization (Vacuum oven, NMR, GPC, DSC) G->H

Figure 2: A typical experimental workflow for the ring-opening polymerization of lactones.

Thermodynamic Considerations:

The polymerizability of a cyclic monomer is governed by the change in Gibbs free energy (ΔG_p). A negative ΔG_p is required for polymerization to occur. Ring strain is a major contributor to the enthalpy of polymerization (ΔH_p).

  • ε-Caprolactone (7-membered ring): Possesses significant ring strain, leading to a highly favorable (more negative) ΔH_p. This results in a high polymerization propensity and a high ceiling temperature (the temperature above which the polymer is unstable and depolymerizes back to the monomer).

  • δ-Valerolactone (6-membered ring): As a relatively strain-free cyclohexane-like chair conformation, δ-valerolactone has a less favorable ΔH_p compared to ε-caprolactone.[2] This results in a lower ceiling temperature and a more pronounced polymerization/depolymerization equilibrium.[3] Consequently, achieving high monomer conversion with δ-valerolactone often requires lower polymerization temperatures compared to ε-caprolactone.[4]

Kinetic & Catalytic Aspects:

While a wide array of catalysts can polymerize both monomers, their relative reactivities can differ. In copolymerization studies of δ-valerolactone and ε-caprolactone, ε-caprolactone is often consumed faster, indicating a higher reactivity under many catalytic conditions. This is attributed to its higher ring strain, which facilitates nucleophilic attack and ring-opening.

Commonly used and effective catalytic systems include:

  • Tin(II) octoate (Sn(Oct)₂): A widely used, FDA-approved catalyst for ROP, often co-initiated with an alcohol.[1] It is effective for both monomers.[5]

  • Rare-Earth Catalysts (e.g., Y, Sc, La complexes): These have shown high activity and provide excellent control over polymerization, leading to polymers with narrow molecular weight distributions.[3][6]

  • Organocatalysts: Metal-free catalysts like triflylimide (HNTf₂) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have gained prominence for their ability to produce well-defined polymers under mild conditions, which is particularly advantageous for biomedical applications where metal contamination is a concern.[4][7]

Comparative Properties of Poly(δ-valerolactone) and Poly(ε-caprolactone)

The structural differences between the monomers translate directly into distinct thermal, mechanical, and degradation properties of the resulting homopolymers.

PropertyPoly(δ-valerolactone) (PDVL)Poly(ε-caprolactone) (PCL)Rationale for Difference
Glass Transition Temp. (T_g) ~ -63 °C to -67 °C[8][9]~ -60 °C[10]The additional methylene group in the PCL repeat unit provides slightly more rotational freedom to the polymer backbone.
Melting Temp. (T_m) ~ 58 °C to 59 °C[8][9]~ 60 °C[10]The melting points are quite similar, reflecting their comparable semi-crystalline polyester structures.
Crystallinity Semi-crystalline[11]Semi-crystalline, typically 35-56%[10][12]Both are semi-crystalline, but PCL's longer methylene sequence can facilitate more efficient chain packing.
Tensile Modulus Lower than PCL440 ± 3 MPa[12]The shorter methylene sequence in PDVL may result in a slightly less packed crystalline structure, leading to lower stiffness.
Elongation at Break High> 400%[12]Both polymers are highly ductile and flexible due to their low T_g values.
Thermal Stability Lower than PCL[8]Degradation onset ~280-330 °C[12]The chemical structures are similar, but subtle differences in packing and bond energies can affect degradation onset.
Hydrolytic Degradation Rate Generally considered faster than PCL[9]Slower, typically 2-3 years in vivo[12][13]PDVL is slightly more hydrophilic than PCL due to a higher density of ester groups per unit length, which can facilitate faster water uptake and hydrolysis.[14]

Note: The properties of poly((R)-5-hydroxyhexanoic acid) would be expected to differ from the racemic or achiral PDVL cited here. The stereoregularity of isotactic P(R-5HHA) could lead to higher crystallinity, a higher melting point, and potentially a different degradation profile compared to atactic PDVL.

Detailed Experimental Protocols

The following protocols provide a representative, self-validating system for the synthesis of well-defined polymers from each lactone using common laboratory techniques. The causality for key steps is explained to enhance experimental understanding.

Protocol 1: Controlled Ring-Opening Polymerization of δ-Valerolactone

This protocol is adapted from a HNTf₂-catalyzed system, which offers excellent control and avoids metal contaminants.[7]

Materials:

  • δ-Valerolactone (δ-VL)

  • 3-Phenyl-1-propanol (initiator)

  • Trifluoromethanesulfonimide (HNTf₂, catalyst)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Calcium Hydride (CaH₂)

  • Hexane, cold

  • Immobilized base (for quenching, e.g., polymer-supported amine)

Procedure:

  • Monomer and Solvent Purification (Causality: ROP is highly sensitive to water, which can act as a competing initiator and lead to poor control over molecular weight).

    • Dry δ-VL over CaH₂ for 48 hours and distill under reduced pressure.

    • Distill CH₂Cl₂ over CaH₂ under an argon atmosphere. Store both in a glovebox.

  • Reaction Setup (Causality: Maintaining an inert atmosphere prevents side reactions and catalyst deactivation).

    • Inside a glovebox, add 3-phenyl-1-propanol (e.g., 8.2 mg, 60 µmol, for a target DP of 100) to a flame-dried Schlenk flask.

    • Add a stock solution of HNTf₂ in CH₂Cl₂ (e.g., to achieve a [Monomer]₀/[Initiator]₀/[Catalyst]₀ ratio of 100:1:0.1).

    • Add additional anhydrous CH₂Cl₂ to achieve the desired monomer concentration (e.g., 1.0 M).

  • Polymerization (Causality: The initiator starts the polymer chain, and the catalyst activates the monomer for nucleophilic attack by the growing chain end).

    • Add the purified δ-VL (e.g., 0.6 g, 6.0 mmol) to the flask.

    • Seal the flask, remove from the glovebox, and stir the homogeneous solution at room temperature (27 °C).

  • Monitoring and Quenching (Causality: Quenching stops the reaction to prevent further polymerization or side reactions, allowing for characterization at a specific conversion).

    • Monitor the reaction by taking aliquots via syringe and analyzing the conversion by ¹H NMR.

    • Once the desired conversion is reached (e.g., 48 hours), quench the reaction by passing the polymer solution through a short column of an immobilized base.

  • Purification and Isolation (Causality: Precipitation removes unreacted monomer, catalyst residues, and initiator, yielding a pure polymer).

    • Concentrate the filtered solution under reduced pressure.

    • Precipitate the polymer by dissolving the concentrated residue in a minimal amount of CH₂Cl₂ and adding it dropwise to a large volume of cold hexane with vigorous stirring.

    • Collect the white precipitate by filtration and dry under vacuum to a constant weight.

Protocol 2: Controlled Ring-Opening Polymerization of ε-Caprolactone

This protocol is a typical procedure using the common Sn(Oct)₂ catalyst system.[1]

Materials:

  • ε-Caprolactone (ε-CL)

  • Benzyl alcohol (BzOH, initiator)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Methanol, cold

Procedure:

  • Monomer and Solvent Purification (Causality: As with VL, water must be rigorously excluded to ensure controlled polymerization).

    • Dry ε-CL and benzyl alcohol over CaH₂ for 48 hours and distill under reduced pressure.

    • Reflux toluene over a sodium-benzophenone ketyl and distill under nitrogen.

  • Reaction Setup (Causality: An inert atmosphere is crucial to protect the catalyst and the propagating species).

    • In a flame-dried, nitrogen-purged three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add a calculated amount of Sn(Oct)₂ (e.g., 0.5 wt% of the monomer).

    • Add anhydrous toluene via syringe.

  • Polymerization (Causality: The alcohol initiator reacts with the tin catalyst to form the true initiating species, a tin alkoxide, which then coordinates and ring-opens the monomer).

    • Add the purified benzyl alcohol initiator (e.g., for a [Monomer]₀/[Initiator]₀ ratio of 100:1).

    • Add the purified ε-CL to the flask.

    • Immerse the flask in a preheated oil bath (e.g., 140 °C) and stir for the desired time (e.g., 24 hours).

  • Quenching and Isolation (Causality: Cooling stops the reaction; precipitation isolates the polymer from the reaction medium).

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Dissolve the viscous product in a minimal amount of DCM.

  • Purification (Causality: Methanol is a good solvent for the monomer and catalyst but a poor solvent for the polymer, leading to efficient purification).

    • Precipitate the polymer by slowly adding the DCM solution to a large excess of cold methanol while stirring.

    • Collect the white polymer by filtration.

    • Redissolve the polymer in DCM and re-precipitate into cold methanol two more times to ensure high purity.

    • Dry the final product in a vacuum oven at 40 °C to a constant weight.

Conclusion and Future Outlook

The choice between (5R)-5-hydroxyhexanoic acid (via its lactone) and 6-hydroxyhexanoic acid (via ε-caprolactone) for polymer synthesis is a strategic decision based on the desired end-use properties.

  • 6-Hydroxyhexanoic acid (as ε-Caprolactone) is the monomer of choice for producing PCL, a tough, flexible, and slowly degrading polyester. Its high polymerizability and the extensive characterization of PCL make it a reliable and well-understood platform for applications requiring long-term mechanical integrity, such as long-term implants and durable drug-eluting devices.[12]

  • (5R)-5-Hydroxyhexanoic acid (as (R)-δ-hexalactone) offers a pathway to novel materials with distinct properties. The resulting polymer, PDVL, exhibits a slightly lower thermal stability and a faster degradation rate, making it suitable for applications where more rapid clearance is desired.[8][9] The most significant advantage lies in its chirality. The synthesis of isotactic, stereoregular poly((R)-5-hydroxyhexanoic acid) opens avenues for creating materials with enhanced crystallinity, tailored mechanical performance, and potentially unique biological interactions, a frontier that remains ripe for exploration by researchers in drug development and advanced materials science.

Ultimately, the selection hinges on a trade-off between the robust, well-documented performance of PCL and the potential for novel, tunable properties offered by the chiral architecture of poly((R)-5-hydroxyhexanoic acid).

References

  • Structural and Thermo-Mechanical Properties of Poly(ε-Caprolactone) Modified by Various Peroxide Initiators. Polymers (Basel). Available at: [Link]

  • Controlled/Living Ring-Opening Polymerization of δ-Valerolactone Using Triflylimide as an Efficient Cationic Organocatalyst. Macromolecules. Available at: [Link]

  • Controlled Ring-Opening Polymerization of ε-Caprolactone Catalyzed by Rare-Earth Perfluoroalkanesulfonates and Perfluoroalkanesulfonimides. Macromolecules. Available at: [Link]

  • Controlled Ring-Opening Polymerization of ε-Caprolactone Promoted by “in Situ” Formed Yttrium Alkoxides. Macromolecules. Available at: [Link]

  • Bulk mechanical properties of thermoplastic poly-ε-caprolactone. CORE. Available at: [Link]

  • Bulk Ring-Opening Transesterification Polymerization of the Renewable δ-Decalactone Using an Organocatalyst. ACS Macro Letters. Available at: [Link]

  • Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst. Frontiers in Chemistry. Available at: [Link]

  • Evaluation of the thermal and mechanical properties of poly(?-caprolactone), low-density polyethylene, and their blends. ResearchGate. Available at: [Link]

  • Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands. PLoS One. Available at: [Link]

  • POLYMERIZATION OF δ-VALERO LACTONE BY NOVEL CYCLODEXTRIN DIMER. DiVA. Available at: [Link]

  • Thermal Stability and Dynamic Mechanical Properties of Poly(ε-caprolactone)/Chitosan Composite Membranes. Polymers (Basel). Available at: [Link]

  • Thermal Properties and Non-Isothermal Crystallization Kinetics of Poly (δ-Valerolactone) and Poly (δ-Valerolactone)/Titanium Dioxide Nanocomposites. Polymers (Basel). Available at: [Link]

  • Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles. Polymers (Basel). Available at: [Link]

  • Ring-Opening Copolymerizations of a CO2-derived δ-Valerolactone with ε-Caprolactone and L-Lactide. ChemRxiv. Available at: [Link]

  • Biodegradation of Poly(ε-caprolactone): Microorganisms, Enzymes, and Mechanisms. Polymers (Basel). Available at: [Link]

  • Ring-opening polymerization of lactones and lactides: An organic chemistry lab synthesis. CSB/SJU Digital Commons. Available at: [Link]

  • In VITRO degradation of POLY(LACTIDE/δ-valerolactone) copolymers. ResearchGate. Available at: [Link]

  • Crystallization, rheology and mechanical properties of the blends of poly(l-lactide) with supramolecular polymers based on poly(d-lactide)–poly(ε-caprolactone-co-δ-valerolactone). RSC Publishing. Available at: [Link]

  • Preparation and Characterization of Poly(δ-Valerolactone)/TiO2 Nanohybrid Material with Pores Interconnected for Potential Use in Tissue Engineering. Polymers (Basel). Available at: [Link]

  • Selective Enzymatic Degradations of Poly(l-lactide) and Poly(ε-caprolactone) Blend Films. Biomacromolecules. Available at: [Link]

  • Degradation and in vivo evaluation of polycaprolactone, poly(ε-caprolactone-co-L-lactide), and poly-L-lactic acid as scaffold sealant polymers for murine tissue-engineered vascular grafts. Future Medicine. Available at: [Link]

  • In vitro degradation studies and mechanical behavior of poly(ε-caprolactone-co-δ-valerolactone) and poly(ε-caprolactone-co-L-lactide) with random and semi-alternating chain microstructures. ResearchGate. Available at: [Link]

  • Molecular Level Structure of Biodegradable Poly(Delta-Valerolactone) Obtained in the Presence of Boric Acid. Polymers (Basel). Available at: [Link]

Sources

Comparative

A Comprehensive Guide to Chiral HPLC Validation for (5R)-5-Hydroxyhexanoic Acid Enantiomeric Purity

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical quality attribute. For chiral molecules such as (5R)-5-hydroxyhexanoic acid, a key building block in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical quality attribute. For chiral molecules such as (5R)-5-hydroxyhexanoic acid, a key building block in the synthesis of various pharmaceuticals, the presence of its enantiomeric counterpart, (5S)-5-hydroxyhexanoic acid, can have significantly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate rigorous control and quantification of enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this purpose.[1][2]

This guide provides an in-depth technical overview of the validation of a chiral HPLC method for determining the enantiomeric purity of (5R)-5-hydroxyhexanoic acid. We will explore the rationale behind experimental choices, compare alternative approaches, and provide detailed protocols grounded in scientific integrity and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5]

The Critical Choice: Selecting the Chiral Stationary Phase

The success of any chiral separation hinges on the selection of the appropriate chiral stationary phase (CSP).[1] These phases create a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stability, leading to different retention times. For hydroxy acids like 5-hydroxyhexanoic acid, several types of CSPs can be considered.

Comparison of Common Chiral Stationary Phases for Acidic Compounds:

Chiral Stationary Phase (CSP) TypePrinciple of SeparationAdvantages for Hydroxy AcidsPotential Disadvantages
Polysaccharide-Based (e.g., cellulose or amylose derivatives) A combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.[6][7]Broad applicability and high success rate for a wide range of chiral compounds, including those with hydroxyl and carboxyl functional groups.[1]May require normal-phase or polar organic mobile phases, which can have lower solubility for some samples.
Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) Multiple interaction points including hydrogen bonding, ionic interactions, and inclusion complexing.[8]Excellent for polar and ionizable compounds like amino and hydroxy acids; often compatible with reversed-phase mobile phases.Can be more expensive than polysaccharide-based CSPs.
Brush-Type (Pirkle-Type) π-π interactions, hydrogen bonding, and dipole-dipole interactions with a smaller, well-defined chiral selector.Well-understood mechanism of interaction, often leading to predictable separations.Generally less broad in applicability compared to polysaccharide phases.

For (5R)-5-hydroxyhexanoic acid, a polysaccharide-based CSP, such as one derived from cellulose or amylose, often provides the best initial screening results due to their versatility.

The Validation Workflow: A Self-Validating System

A robust validation protocol is not merely a series of experiments; it is a logically interconnected system designed to demonstrate that the analytical method is fit for its intended purpose.[5] The validation process for a chiral HPLC method intended to quantify the (S)-enantiomer as a minor impurity in the (R)-enantiomer bulk substance should follow a structured approach.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_sys_suit System Suitability Dev Chiral Column & Mobile Phase Screening Specificity Specificity Dev->Specificity Initial Separation Robustness Robustness Dev->Robustness Parameter Variation Linearity Linearity & Range Specificity->Linearity Validation_Complete Validated Method Specificity->Validation_Complete Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Linearity->Validation_Complete Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->Validation_Complete Precision->LOD_LOQ Precision->Validation_Complete LOD_LOQ->Validation_Complete Robustness->Validation_Complete SysSuit Resolution, Tailing Factor, Plate Count, RSD% Validation_Complete->SysSuit Routine Analysis

Caption: Workflow for Chiral HPLC Method Validation.

Experimental Protocols and Acceptance Criteria

The following sections detail the experimental design for each validation parameter, based on ICH Q2(R1) guidelines.[3][5]

System Suitability

Objective: To ensure the chromatographic system is performing adequately before and during analysis.

Protocol:

  • Prepare a system suitability solution containing both the (5R)- and (5S)-enantiomers of 5-hydroxyhexanoic acid at a concentration where the minor enantiomer peak is clearly visible (e.g., the limit of quantitation).

  • Inject the solution five or six times.

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the retention time and peak area of each enantiomer.

  • Determine the resolution between the two enantiomer peaks, the tailing factor for the (5R)-enantiomer peak, and the theoretical plate count.

Typical Acceptance Criteria:

ParameterAcceptance Criteria
Resolution (Rs)> 1.7[1]
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)> 2000
RSD% of Peak Area≤ 5.0% for the minor peak
Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[1][9]

Protocol:

  • Inject a blank (mobile phase or sample diluent).

  • Inject a solution of the pure (5R)-5-hydroxyhexanoic acid.

  • Inject a solution of the (5S)-5-hydroxyhexanoic acid.

  • Inject a solution containing a mixture of both enantiomers (racemic or spiked sample).

  • If applicable, inject solutions of known impurities or forced degradation samples.

Acceptance Criteria:

  • No interfering peaks at the retention times of the enantiomers in the blank injection.

  • Baseline resolution between the two enantiomers.[10]

  • Peak purity analysis (if using a photodiode array detector) should indicate no co-elution.

Linearity and Range

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a stock solution of the (5S)-enantiomer (the impurity).

  • Prepare a series of at least five calibration standards by spiking the (5R)-enantiomer with the (5S)-enantiomer stock solution. The concentration range should typically span from the Limit of Quantitation (LOQ) to 150% of the specification limit for the enantiomeric impurity.[9][11]

  • Inject each standard in triplicate.

  • Plot the mean peak area of the (5S)-enantiomer against its concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) > 0.999.[9]

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare samples of the (5R)-enantiomer spiked with the (5S)-enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[1][9]

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the spiked (5S)-enantiomer.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each level.[9][11]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the (5R)-enantiomer spiked with the (5S)-enantiomer at 100% of the specification limit. This should be performed on the same day, by the same analyst, and on the same instrument.[1][9]

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[9]

Acceptance Criteria:

  • The RSD% for the peak area of the (5S)-enantiomer should be ≤ 5.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[2][12]

  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ must be at or below the reporting threshold for the enantiomeric impurity.

  • The precision (RSD%) at the LOQ should be ≤ 10%.

Robustness

Objective: To evaluate the method's reliability when subjected to small, deliberate variations in its parameters.[1][13]

Protocol:

  • Vary critical chromatographic parameters one at a time, such as:

    • Flow rate (e.g., ± 10%)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., minor component ± 2%)

  • Inject a system suitability solution under each varied condition and evaluate the impact on resolution and retention times.

Acceptance Criteria:

  • The resolution between the enantiomers should remain > 1.5.

  • System suitability parameters should still be met.

Caption: Decision tree for chiral HPLC method validation.

Conclusion

The validation of a chiral HPLC method for the enantiomeric purity of (5R)-5-hydroxyhexanoic acid is a systematic and rigorous process that is essential for ensuring product quality and patient safety. By carefully selecting a suitable chiral stationary phase and meticulously executing a validation plan based on ICH guidelines, researchers and drug development professionals can establish a reliable and robust analytical method. This guide provides a framework for this process, emphasizing the importance of understanding the scientific principles behind each validation parameter to create a self-validating and trustworthy analytical procedure.

References

  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation - Benchchem.
  • Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide - Benchchem.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • A Comparative Guide to the Validation of a Chiral HPLC Method for the Enantiomeric Purity of Synthetic Kopsinaline - Benchchem.
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - SCIRP.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich.
  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate - Der Pharma Chemica.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace.
  • Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC.
  • Chiral Separations by High‐Performance Liquid Chromatography - ResearchGate.
  • Basics of chiral HPLC - Sigma-Aldrich.

Sources

Safety & Regulatory Compliance

Safety

(5R)-5-hydroxyhexanoic acid proper disposal procedures

As a Senior Application Scientist, I recognize that proper chemical lifecycle management is just as critical as the experimental design itself. For researchers and drug development professionals handling (5R)-5-hydroxyhe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that proper chemical lifecycle management is just as critical as the experimental design itself. For researchers and drug development professionals handling (5R)-5-hydroxyhexanoic acid , standardizing disposal procedures ensures regulatory compliance, protects laboratory personnel, and prevents costly downstream reactions in waste streams.

This guide provides a self-validating, mechanistic approach to the safe handling and disposal of (5R)-5-hydroxyhexanoic acid, moving beyond basic safety data to explain the causality behind each operational requirement.

Chemical Profile & Quantitative Data

Before executing any disposal protocol, it is critical to understand the physical and chemical parameters of the target compound. (5R)-5-hydroxyhexanoic acid is a chiral, medium-chain (omega-1)-hydroxy fatty acid[1].

PropertyValue
IUPAC Name (5R)-5-hydroxyhexanoic acid
Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
PubChem CID 7131043
Topological Polar Surface Area 57.5 Ų
Primary Hazard Class Irritant (Skin/Eye)
RCRA Waste Classification Non-Halogenated Organic Waste

Mechanistic Safety & Reactivity Profile

Proper disposal requires anticipating how a molecule will behave when mixed with complex laboratory waste matrices. The American Chemical Society (ACS) emphasizes the importance of point-of-generation waste determination and the strict segregation of incompatible chemicals to prevent adverse reactions[2].

  • Lactonization Risk (Self-Condensation): Because (5R)-5-hydroxyhexanoic acid contains both a secondary hydroxyl (-OH) group and a terminal carboxylic acid (-COOH), it can undergo intramolecular esterification under strongly acidic conditions or elevated temperatures. This forms a thermodynamically stable 6-membered delta-lactone. Because this condensation can be mildly exothermic, waste streams containing this compound must be kept at ambient temperatures and extreme pH shifts should be avoided.

  • Oxidation Hazard: The secondary alcohol moiety is highly susceptible to oxidation. Never dispose of this compound in waste containers that hold strong oxidizers (e.g., nitric acid, peroxides, or permanganates). Mixing these will oxidize the alcohol to a ketone (5-oxohexanoic acid), generating heat and off-gassing that can lead to catastrophic container rupture.

Step-by-Step Disposal Methodologies

Under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines, non-hazardous and hazardous laboratory wastes must be systematically categorized[3]. (5R)-5-hydroxyhexanoic acid should be processed based on its primary solvent matrix.

Protocol A: Aqueous Waste Neutralization

Why neutralize? While it is a relatively weak organic acid, accumulating unneutralized acidic waste in secondary containment can degrade standard polyethylene carboys over time and risks exothermic acid-base reactions if inadvertently mixed with basic waste streams.

  • Measure pH: Test the aqueous waste solution containing the acid using standard pH indicator strips.

  • Titrate: Slowly add a mild base (e.g., 1M NaOH or saturated NaHCO3) while stirring until the solution reaches a neutral pH (6.0 – 8.0).

  • Transfer: Pour the neutralized solution into a designated, clearly labeled Aqueous Waste Receptacle .

  • Manifest: Log the approximate concentration and volume on the hazardous waste manifest.

Protocol B: Organic Solvent Mixtures

Why segregate from halogens? Mixing non-halogenated organic acids with halogenated solvents (e.g., dichloromethane, chloroform) alters the waste classification. Halogenated waste requires specialized, higher-cost incineration to prevent the atmospheric release of toxic dioxins and furans[4].

  • Verify Matrix: Ensure the solvent matrix contains zero halogenated compounds.

  • Transfer: Dispose of the mixture directly into a designated Non-Halogenated Organic Waste carboy (HDPE compatible).

  • Store: Ensure the container is stored in a cool, well-ventilated flammable storage cabinet away from oxidizers.

Protocol C: Solid Waste & Consumables
  • Collect: Gather all contaminated PPE, weigh boats, and absorbent materials used during the handling of the pure solid or concentrated liquid.

  • Contain: Place items into a heavy-duty, puncture-resistant biohazard or solid hazardous waste bag.

  • Seal & Label: Seal the bag with chemical-resistant tape and label it as "Solid Debris Contaminated with Non-Halogenated Organic Acid."

Spill Response & Decontamination Workflow

In the event of a localized spill of concentrated (5R)-5-hydroxyhexanoic acid:

  • Isolate & Protect: Immediately don fresh nitrile gloves, safety goggles, and a lab coat. Isolate the spill area.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible absorbents like sawdust.

  • Neutralization: Lightly dust the absorbed area with sodium bicarbonate (NaHCO3) to neutralize residual acidity. A cessation of effervescence (fizzing) indicates complete neutralization.

  • Collection: Sweep the neutralized matrix using a non-sparking tool and deposit it into a solid hazardous waste container. Wash the affected benchtop with a mild soap and water solution.

Waste Segregation Logic

To streamline your laboratory's operational efficiency, utilize the following decision matrix for rapid, compliant waste routing.

G Start Waste Generation: (5R)-5-Hydroxyhexanoic Acid Decision1 Mixed with Halogenated Solvents? Start->Decision1 Halogenated Halogenated Waste Stream (Requires Specialized Incineration) Decision1->Halogenated Yes Decision2 Primary Solvent Matrix? Decision1->Decision2 No Incineration EPA-Permitted High-Temperature Incineration Halogenated->Incineration Aqueous Aqueous Matrix (pH < 7) Decision2->Aqueous Organic Organic Matrix (e.g., Methanol, EtOAc) Decision2->Organic Solid Solid Waste / Contaminated PPE Decision2->Solid Neutralize Neutralize to pH 6-8 (using 1M NaOH) Aqueous->Neutralize NonHalContainer Non-Halogenated Organic Waste Receptacle Organic->NonHalContainer SolidContainer Solid Hazardous Waste Receptacle Solid->SolidContainer Neutralize->NonHalContainer NonHalContainer->Incineration SolidContainer->Incineration

Figure 1: Decision matrix and segregation workflow for (5R)-5-hydroxyhexanoic acid waste.

References

  • Title: (5R)-5-hydroxyhexanoic acid | C6H12O3 | CID 7131043 - PubChem - NIH Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Regulation of Laboratory Waste - American Chemical Society Source: American Chemical Society (acs.org) URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Regulations | US EPA Source: Environmental Protection Agency (epa.gov) URL: [Link]

  • Title: Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA Source: Environmental Protection Agency (epa.gov) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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